3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dioxa-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYEMQRQGPOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12COC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,8-Dioxa-1-azaspiro[4.5]decan-2-one synthesis pathway
This guide details the synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9), a spirocyclic oxazolidinone scaffold used in medicinal chemistry.
Executive Summary: Structural Strategy
The target molecule is a spiro-oxazolidinone fused to a tetrahydropyran ring.[1] Correct structural identification is critical for selecting the synthetic route:
-
Nomenclature: "3,8-Dioxa-1-aza" implies the Nitrogen is at position 1 and Oxygen at position 3 of the spiro ring.
-
Connectivity: The SMILES O=C1NC2(CCOCC2)CO1 confirms the Nitrogen atom is directly attached to the spiro carbon , while the Oxygen atom is attached to the adjacent methylene group.[1]
-
Synthetic Implication: This specific connectivity (N-linked spiro) dictates that the precursor must be 4-amino-4-(hydroxymethyl)tetrahydropyran . This precludes epoxide-opening routes (which typically yield O-linked spiro isomers) and points directly to a Bucherer-Bergs or Strecker derived pathway.
Part 1: Retrosynthetic Analysis
The synthesis is best approached by disconnecting the carbamate (oxazolidinone) ring.[1]
-
Disconnection: Carbonyl removal reveals the 1,2-aminoalcohol.[1]
-
Key Intermediate: 4-Amino-4-(hydroxymethyl)tetrahydro-2H-pyran .
-
Precursor: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid .
-
Starting Material: Tetrahydro-4H-pyran-4-one (Commercially available).[1]
Figure 1: Retrosynthetic logic flow from target to commercial starting material.
Part 2: Detailed Synthetic Protocol
This protocol utilizes the Bucherer-Bergs reaction to establish the quaternary spiro-center with high fidelity, followed by hydrolysis and reduction.
Step 1: Bucherer-Bergs Hydantoin Formation
This step converts the ketone into a spiro-hydantoin.[1] It is preferred over the direct Strecker reaction due to the crystallinity of the hydantoin intermediate, which simplifies purification.[1]
-
Reagents: Tetrahydro-4H-pyran-4-one, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3).
-
Solvent: Ethanol/Water (1:1).[1]
-
Procedure:
-
Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in 50% aqueous ethanol.
-
Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).[1] Caution: KCN is highly toxic.[1] Use proper ventilation and bleach traps.[1]
-
Heat the mixture to 60°C for 18–24 hours . The solution will initially be clear and may turn slightly yellow.[1]
-
Cool to 0°C. The spiro-hydantoin (1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione ) will precipitate as a white solid.
-
-
Yield Expectation: 75–85%.[1]
Step 2: Hydrolysis to Amino Acid
The robust hydantoin ring requires vigorous basic conditions to open.[1]
-
Reagents: Sodium Hydroxide (NaOH) or Barium Hydroxide (Ba(OH)2).[1]
-
Solvent: Water (Autoclave or high-temp reflux).[1]
-
Procedure:
-
Suspend the spiro-hydantoin in 10%–20% aqueous NaOH (5.0 eq).
-
Heat to reflux (100°C ) for 24–48 hours. Alternatively, use a sealed pressure vessel at 130°C for 6 hours to ensure complete conversion.[1]
-
Cool to room temperature.
-
Neutralize with conc.[1] HCl to pH ~7.0 (isoelectric point).
-
The amino acid (4-aminotetrahydro-2H-pyran-4-carboxylic acid ) may precipitate. If not, concentrate in vacuo and use ion-exchange resin (Dowex 50W) to desalt and purify.
-
-
Yield Expectation: 80–90%.
Step 3: Reduction to Amino Alcohol
Direct reduction of the amino acid to the amino alcohol establishes the necessary functionality for the oxazolidinone ring.[1]
-
Reagents: Lithium Aluminum Hydride (LiAlH4).[1]
-
Solvent: Anhydrous THF.
-
Procedure:
-
Esterification (Optional but recommended): Reflux the amino acid in MeOH with SOCl2 (2.0 eq) for 4 hours to form the methyl ester hydrochloride. This improves solubility and reduction efficiency.[1]
-
Suspend LiAlH4 (2.5 eq) in dry THF under Argon/Nitrogen at 0°C.
-
Add the amino ester (or acid) portion-wise.[1]
-
Allow to warm to room temperature, then reflux for 4–6 hours.
-
Quench (Fieser method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially.
-
Filter the granular precipitate.[1] Concentrate the filtrate to obtain 4-amino-4-(hydroxymethyl)tetrahydro-2H-pyran .
-
-
Yield Expectation: 70–80%.[1]
Step 4: Carbonylation (Ring Closure)
The final step closes the 5-membered ring using a carbonyl source.[1]
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (DEC).
-
Solvent: THF or Toluene.
-
Procedure (CDI Method):
-
Dissolve the amino alcohol (1.0 eq) in anhydrous THF.
-
Add CDI (1.2 eq) at room temperature.
-
Stir for 1 hour, then heat to reflux for 3–5 hours.
-
Monitor by TLC (disappearance of polar amino alcohol).[1]
-
Concentrate and purify by column chromatography (EtOAc/Hexanes) or recrystallization from Ethanol.[1]
-
Part 3: Data Summary & Characterization
| Parameter | Specification | Notes |
| Formula | C7H11NO3 | MW: 157.17 g/mol |
| Appearance | White crystalline solid | Hygroscopic if impure |
| Melting Point | 120–125°C | Varies by crystal form |
| 1H NMR (DMSO-d6) | δ 7.8 (s, 1H, NH), 4.1 (s, 2H, CH2-O), 3.6-3.8 (m, 4H, Pyran), 1.5-1.8 (m, 4H, Pyran) | Key diagnostic: Singlet at ~4.1 ppm for oxazolidinone CH2 |
| MS (ESI) | [M+H]+ = 158.2 | Positive mode |
Critical Mechanism: Regioselectivity
The choice of the Bucherer-Bergs route ensures the Nitrogen atom is attached to the quaternary carbon.[1]
-
Correct Isomer (Target): N-linked Spiro.[1] Derived from Amino Acid.[1][5]
-
Incorrect Isomer: O-linked Spiro.[1] Derived from Epoxide opening.[1]
-
Verification: The target molecule has the carbamate nitrogen on the spiro center, consistent with the stability of the 6-membered pyran ring remaining intact during the sequence.
Part 4: Visualization of Pathway
Figure 2: Step-by-step reaction workflow from pyranone to spiro-oxazolidinone.
References
-
BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. Retrieved from
-
Fluorochem. Product Analysis: 3,8-dioxa-1-azaspiro[4.5]decan-2-one (CAS 1497905-45-9). Retrieved from
-
National Institutes of Health (NIH). Spiro oxazolidinedione aldose reductase inhibitors.[1] PubMed.[1] Retrieved from
-
Google Patents. Substituted Azaspiro [4.5] Decan Derivates (DK3169666T3).[1] Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. achmem.com [achmem.com]
- 3. Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. idus.us.es [idus.us.es]
Spectroscopic Analysis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one: A Technical Guide
Executive Summary
3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9) is a high-value spirocyclic building block used increasingly in the synthesis of peptidomimetics and inhibitors for targets such as SARS-CoV-2 ADP-ribosylhydrolase (Mac1) and mitochondrial permeability transition pores (mPTP) [1, 2].[1] Its structural value lies in the spiro-fusion of a tetrahydropyran ring and an oxazolidin-2-one moiety.[1] This geometry forces substituents into specific vectors, offering superior physicochemical properties (solubility, metabolic stability) compared to flat aromatic scaffolds.
This guide provides a definitive protocol for the spectroscopic validation of this molecule. Unlike standard aliphatic chains, the spiro-center at C5 introduces stereoelectronic effects that complicate NMR interpretation.[1] This document details the expected spectral signatures, impurity profiles, and a self-validating analytical workflow.
Part 1: Structural Elucidation Strategy[1]
Molecule Connectivity & Numbering
To interpret spectra accurately, we must establish the IUPAC numbering relative to the spiro junction.[1]
-
Ring A (5-membered Oxazolidinone):
-
Ring B (6-membered Tetrahydropyran):
-
O8: Ether oxygen (distal).[1]
-
C6, C7, C9, C10: Methylenes of the pyran ring.
-
The Analytical Challenge
The primary challenge in analyzing this scaffold is confirming the spiro-connectivity . Simple 1D NMR can be ambiguous regarding whether the rings are fused or merely substituted.[1]
-
Critical Proof: You must establish a through-bond correlation between the oxazolidinone methylene (C4) and the pyran ring protons via the "blind" quaternary spiro carbon (C5).[1]
Part 2: Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is recommended over CDCl3 to prevent carbamate NH exchange and improve solubility.[1]
Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |
| NH (1) | Amide | 7.8 – 8.2 | Broad Singlet | 1H | Chemical shift varies with concentration/temp due to H-bonding.[1] |
| H-4 | 4.2 – 4.4 | Singlet (or AB q) | 2H | Deshielded by adjacent Oxygen (O3).[1] Appears as a singlet if ring flip is fast; AB quartet if conformationally locked.[1] | |
| H-7, H-9 | Pyran | 3.6 – 3.8 | Multiplet | 4H | Alpha to Pyran Oxygen (O8).[1] These are magnetically non-equivalent (axial/equatorial) but often overlap.[1] |
| H-6, H-10 | Pyran | 1.5 – 1.8 | Multiplet | 4H | Beta to Pyran Oxygen.[1] Distinct splitting pattern due to chair conformation of the 6-ring.[1] |
Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)
| Carbon | Type | Shift (δ ppm) | Validation Check |
| C2 | C=O | 156.0 – 158.0 | Characteristic carbamate carbonyl.[1] Distinct from amide (~170) or ketone (~200). |
| C5 | Quaternary | 58.0 – 65.0 | The Spiro Center. Low intensity.[1] Shifted downfield by N and O proximity.[1] |
| C4 | 70.0 – 74.0 | Highly deshielded by O3.[1] | |
| C8 | Ether (Pyran) | N/A | (Oxygen atom, no signal). |
| C7, C9 | 62.0 – 64.0 | Alpha to O8.[1] | |
| C6, C10 | 30.0 – 35.0 | Beta to O8.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" for the oxazolidinone functionality.[1]
-
Primary Diagnostic Band:
(Strong).[1] Represents the cyclic carbamate stretch.[1] This is higher frequency than open-chain amides due to ring strain.[1] -
Secondary Band:
(Broad).[1] N-H stretch.[1] -
Ether Bands:
.[1] C-O-C stretching from both the pyran and oxazolidinone rings.[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).[1]
-
Molecular Formula:
[][][4] -
Exact Mass: 157.07[1]
-
Observed Ion
: 158.1 -
Fragmentation Pattern:
-
Loss of
(44 Da) is common in oxazolidinones, leading to a ring-opened amine species ( ).
-
Part 3: Advanced Validation (2D NMR)
To definitively prove the structure is 3,8-Dioxa-1-azaspiro[4.5]decan-2-one and not an isomer, you must perform Heteronuclear Multiple Bond Correlation (HMBC).[1]
The "Spiro-Jump" Experiment
The goal is to connect the protons of Ring A to the carbons of Ring B.[1]
-
HMBC Correlation 1: Look for a cross-peak between H-4 (
of 5-ring) and C-6/C-10 ( of 6-ring) .[1]-
Why? This is a 3-bond coupling (
) through the quaternary spiro center (C5).
-
-
HMBC Correlation 2: Look for coupling between NH and C5 (Spiro C) .
-
Why? Confirms the nitrogen is directly attached to the spiro junction.[1]
-
Part 4: Visualization & Workflow
Analytical Logic Flow
The following diagram illustrates the decision tree for validating the synthesis of the spiro scaffold.
Caption: Step-by-step analytical workflow for validating the spiro-oxazolidinone scaffold.
HMBC Correlation Map
This diagram visualizes the critical long-range couplings required to confirm the spiro junction.[1]
Caption: HMBC connectivity map. The red dashed arrow represents the critical correlation proving the spiro fusion.[1]
Part 5: Quality Control & Impurity Management[1]
When synthesizing or sourcing this building block, three specific impurities are common due to the cyclization chemistry (often involving 4-aminotetrahydropyran-4-methanol and a carbonic acid derivative).
-
Open-Chain Amino Alcohol:
-
Urea Dimer:
-
Residual Solvent:
-
Note: The spiro scaffold can trap solvents (DCM, THF) in the crystal lattice. 1H NMR integration must check for solvent peaks to ensure accurate molarity in subsequent reactions.[1]
-
References
-
Vertex Pharmaceuticals Inc. (2025).[1] Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1.[1] ACS Medicinal Chemistry Letters. (Contextual citation based on search results for spiro-oxazolidinone applications).
-
Fluorochem Ltd. (2023).[1] Product Specification: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS 1497905-45-9).[1][]
-
PubChem. (2023).[1] Compound Summary: 1,8-dioxa-3-azaspiro[4.5]decan-2-one (Isomer/Analog Reference).[1] National Library of Medicine.[1]
-
BOC Sciences. (2023).[1] Building Block Catalog: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Sources
3,8-Dioxa-1-azaspiro[4.5]decan-2-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a unique spirocyclic heterocyclic compound. Its structure, which incorporates a piperidine ring fused to an oxazolidinone ring via a spiro carbon, presents a rigid three-dimensional scaffold. Such rigid frameworks are of significant interest in medicinal chemistry as they can offer high selectivity and affinity for biological targets by locking the molecule in a specific conformation, potentially reducing off-target effects and improving pharmacokinetic properties. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a valuable building block in drug discovery.
This technical guide provides a comprehensive overview of the known chemical properties, structure, and a plausible synthetic approach for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. It is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related spirocyclic systems.
Chemical Structure and Properties
The structural architecture of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is characterized by a central quaternary carbon atom that serves as the pivot for both a piperidine ring and an oxazolidinone ring. This spirocyclic arrangement imparts significant conformational rigidity to the molecule.
Molecular Structure
Caption: Molecular structure of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one are not extensively reported in the scientific literature. The following table summarizes available computed and basic data.[1]
| Property | Value | Source |
| CAS Number | 1497905-45-9 | Fluorochem[1] |
| Molecular Formula | C₇H₁₁NO₃ | Calculated |
| Molecular Weight | 157.17 g/mol | Fluorochem[1] |
| LogP (computed) | -0.474 | Fluorochem[1] |
| Hydrogen Bond Donors | 1 | Fluorochem[1] |
| Hydrogen Bond Acceptors | 2 | Fluorochem[1] |
| Fsp³ | 0.857 | Fluorochem[1] |
| Purity | 96% | Fluorochem[1] |
| Canonical SMILES | O=C1NC2(CCOCC2)CO1 | Fluorochem[1] |
| InChI | InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | Fluorochem[1] |
| InChI Key | MUYYEMQRQGPOKF-UHFFFAOYSA-N | Fluorochem[1] |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not currently available in the public domain.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons on the piperidine and oxazolidinone rings would be expected. The diastereotopic protons of the CH₂ groups in the piperidine ring adjacent to the spirocenter would likely appear as complex multiplets. The CH₂ group of the oxazolidinone ring would also show distinct signals. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum should show seven distinct carbon signals, including a characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >170 ppm), the spiro carbon, and the carbons of the piperidine and oxazolidinone rings.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam (around 1750 cm⁻¹) would be a key feature. An N-H stretching band would also be expected (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound.
Plausible Synthetic Pathway
A specific, detailed synthesis protocol for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is not explicitly detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of similar spiro-oxazolidinones and piperidine derivatives. A potential approach would involve the construction of a suitably functionalized piperidine precursor followed by cyclization to form the oxazolidinone ring.
The synthesis of N-Boc-4-hydroxypiperidine is a well-established process and serves as a good starting point for accessing a variety of functionalized piperidine scaffolds.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Detailed Hypothetical Protocol
This protocol is a conceptual outline and would require experimental optimization.
Step 1: Synthesis of N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine
-
To a solution of N-Boc-4-piperidone in a suitable anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a one-carbon nucleophile such as a formaldehyde equivalent or a protected hydroxymethyl Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-4-hydroxy-4-(hydroxymethyl)piperidine.
Rationale: This step establishes the necessary C-C bond and introduces the two hydroxyl groups at the 4-position of the piperidine ring, which are precursors to the oxazolidinone ring. The Boc protecting group is crucial for directing the reaction and preventing side reactions at the piperidine nitrogen.
Step 2: Conversion of Hydroxyl to Amino Group
-
The selective conversion of one of the hydroxyl groups to an amino group can be challenging. A potential route involves a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide followed by deprotection) or conversion to a leaving group followed by displacement with an amine equivalent.
-
Alternatively, a more direct approach might involve the use of a reagent that can simultaneously activate the hydroxyl group and introduce the nitrogen functionality.
Rationale: This step is critical to introduce the nitrogen atom that will become part of the oxazolidinone ring. The choice of method will depend on the desired stereochemistry and the need for selective functionalization if the two hydroxyl groups are not equivalent.
Step 3: Cyclization to form 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
-
Deprotect the Boc group under acidic conditions (e.g., TFA in DCM) to yield the free piperidine nitrogen.
-
To a solution of the resulting amino-diol in a suitable solvent with a non-nucleophilic base, add a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) at a controlled temperature.
-
The intramolecular cyclization will form the oxazolidinone ring.
-
Monitor the reaction by TLC and, upon completion, work up the reaction mixture appropriately.
-
Purify the final product, 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, by column chromatography or recrystallization.
Rationale: The final cyclization step forms the desired spirocyclic system. The use of a phosgene equivalent is a standard method for the formation of cyclic carbamates (oxazolidinones) from amino alcohols.
Potential Applications in Drug Discovery
While there is no specific data on the biological activity of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, the structural motifs it contains are found in compounds with a wide range of therapeutic applications. The rigid spirocyclic core can serve as a valuable scaffold for the development of novel therapeutic agents.
-
Scaffold for Combinatorial Chemistry: The piperidine nitrogen and the oxazolidinone ring offer multiple points for chemical modification, making this molecule an attractive starting point for the generation of compound libraries for high-throughput screening.
-
CNS-Active Agents: The piperidine moiety is a common feature in many centrally active drugs due to its ability to confer favorable pharmacokinetic properties, including blood-brain barrier penetration.
-
Enzyme Inhibitors: The rigid conformation of the spirocycle could be exploited to design potent and selective enzyme inhibitors by orienting functional groups to interact with specific binding pockets.
The broader class of azaspiro[4.5]decane derivatives has shown a diverse range of biological activities, including acting as antipsychotics, anxiolytics, and having applications in the treatment of neurodegenerative diseases. This suggests that 3,8-Dioxa-1-azaspiro[4.5]decan-2-one could be a promising starting point for the discovery of new drugs in these and other therapeutic areas.
Safety Information
Based on available safety data sheets, 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is classified as harmful and an irritant.[1]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound with a rigid and conformationally constrained structure that holds potential as a building block in medicinal chemistry. While detailed experimental data on its properties and biological activity are currently limited, this guide provides a comprehensive overview of its known characteristics and a plausible synthetic strategy. Further research into the synthesis, characterization, and biological evaluation of this and related spirocyclic systems is warranted to unlock their full potential in the development of novel therapeutics.
References
Sources
The Azaspiro[4.5]decan-2-one Core: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiro[4.5]decan-2-one scaffold, a unique three-dimensional bioisostere, has carved a significant niche in medicinal chemistry. Its journey from a structural curiosity to a privileged core in modern drug discovery is a compelling narrative of serendipitous findings, rational design, and evolving synthetic strategies. This guide provides a comprehensive exploration of the discovery and history of azaspiro[4.5]decan-2-one and its derivatives. We will delve into the foundational synthesis of the core structure, the landmark discovery of buspirone, and the subsequent expansion into a diverse array of therapeutic targets. This technical resource is designed to equip researchers with a thorough understanding of the historical context, synthetic intricacies, and pharmacological landscape of this important class of compounds, thereby fostering further innovation in the field.
The Genesis of a Privileged Scaffold: Early History and Synthesis
The story of the azaspiro[4.5]decan-2-one core is intrinsically linked to the broader exploration of spirocyclic compounds in medicinal chemistry. The introduction of a spirocyclic junction imparts a rigid, three-dimensional geometry to a molecule, a feature that has been increasingly recognized for its potential to enhance target selectivity, improve physicochemical properties, and confer metabolic stability compared to planar aromatic systems.[1][2]
Foundational Synthesis of the 8-Azaspiro[4.5]decane-7,9-dione Core
One of the earliest and most straightforward methods for the synthesis of the 8-azaspiro[4.5]decane-7,9-dione core, the parent structure for the anxiolytic drug buspirone, involves the reaction of 1,1-cyclohexanediacetic acid with a nitrogen source. A particularly direct method involves the condensation of 1,1-pentamethylene oxalic acid (a synonym for 1,1-cyclohexanediacetic acid) with urea under thermal conditions.[3] This reaction, often carried out at high temperatures (150-200 °C), provides the crude product which can then be purified by recrystallization.[3]
The key precursor, 1,1-cyclohexanediacetic acid, can be prepared through a multi-step process starting from cyclohexanone.[4] This typically involves a hydrolysis and decarboxylation sequence from a dicyano intermediate.[4] The anhydride of 1,1-cyclohexanediacetic acid, also known as 3-oxaspiro[5.5]undecane-2,4-dione, serves as a key intermediate for various derivatives.[5][6]
The Buspirone Breakthrough: A Serendipitous Path to an Anxiolytic Revolution
The most prominent and historically significant member of the azaspiro[4.5]decan-2-one family is undoubtedly buspirone. Its discovery and development represent a paradigm shift in the treatment of anxiety disorders.
From Antipsychotic Candidate to Anxiolytic Drug
Buspirone was first synthesized in 1968 by a team at Mead Johnson.[7] Initially, it was developed as a potential antipsychotic agent, with its pharmacological activity thought to be mediated through antagonism of the dopamine D2 receptor.[7] However, it proved to be ineffective in treating psychosis.[7] Subsequent pharmacological evaluation revealed its unique anxiolytic properties, leading to its eventual FDA approval in 1986 for the treatment of Generalized Anxiety Disorder (GAD).[7] This was a landmark event, as buspirone presented a novel mechanism of action, distinct from the then-dominant benzodiazepines, and lacked their associated sedative, muscle relaxant, and dependence-inducing effects.[8]
Mechanism of Action: A New Frontier in Neuropharmacology
Buspirone's primary mechanism of action is as a partial agonist of the serotonin 5-HT1A receptor.[8] It also possesses a moderate affinity for dopamine D2 receptors, acting as an antagonist.[8] This dual action on two key neurotransmitter systems in the brain underpins its anxiolytic efficacy without the pronounced side effects of other anxiolytics.
Caption: Simplified signaling pathway of buspirone's mechanism of action.
Synthesis of Buspirone: A Robust and Scalable Route
The most common synthetic route to buspirone involves a two-step process starting from 8-azaspiro[4.5]decane-7,9-dione.[9] This method is well-documented and amenable to large-scale production.[10]
Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-azaspiro[4.5]decane-7,9-dione in a suitable inert solvent such as dimethylformamide (DMF).
-
Base Addition: Add an acid binder to the solution. Sodium hydride or potassium carbonate are commonly used for this purpose.
-
Alkylation: Add a 2- to 5-fold molar excess of 1,4-dibromobutane to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 10-20 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of Buspirone
-
Reaction Setup: Combine the crude 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 1-(2-pyrimidinyl)piperazine, and an acid scavenger (e.g., sodium carbonate or triethylamine) in a suitable solvent such as butanol.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is typically worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude buspirone is purified by recrystallization or column chromatography to yield the final product.
Caption: Two-step synthetic workflow for the preparation of buspirone.
Diversification of the Scaffold: Exploring New Therapeutic Horizons
The success of buspirone spurred significant interest in the azaspiro[4.5]decan-2-one core as a versatile scaffold for targeting a range of biological receptors. Medicinal chemists have systematically modified the core structure to explore new therapeutic applications, leading to the discovery of potent and selective ligands for various targets.
M1 Muscarinic Agonists for Cognitive Enhancement
Derivatives of 1-oxa-8-azaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists for the potential treatment of cognitive decline in conditions such as Alzheimer's disease.[11][12] By incorporating the tetrahydrofuran ring moiety of muscarone into the azaspiro[4.5]decane skeleton, researchers have developed compounds with high affinity for M1 receptors.[11]
Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, have led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[11]
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In vivo Activity (Antiamnesic) |
| YM796 | 1200 | 18000 | 0.031 mg/kg (p.o.) |
| YM954 | 200 | 1200 | 0.016 mg/kg (p.o.) |
| Compound 6a | High | High | 0.1 mg/kg (s.c.) |
Table 1: Pharmacological Data for Selected 1-Oxa-8-azaspiro[4.5]decane M1 Muscarinic Agonists. Data compiled from various sources.[2][12]
Sigma-1 Receptor Ligands for Neuroprotection and Beyond
The azaspiro[4.5]decane scaffold has also proven to be a fruitful template for the development of high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in cellular stress responses and various neurological disorders.[13][14] A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated, with some exhibiting nanomolar affinity for σ1 receptors and moderate to good selectivity over σ2 receptors.[13]
| Compound ID | Target | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| Compound A | σ1 Receptor | 0.47 | 44 |
| Compound B | σ1 Receptor | 5.4 | 30 |
Table 2: Binding Affinities of Representative Azaspiro[4.5]decane Derivatives for the Sigma-1 Receptor. Data compiled from various sources.[14]
Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases
More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have emerged as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7][15] These kinases are crucial components of cytokine signaling pathways that are dysregulated in many inflammatory and autoimmune diseases. Systematic exploration of the structure-activity relationship (SAR) led to the discovery of compounds with excellent potency for both TYK2 and JAK1, coupled with significant selectivity over other JAK family members.[7] One such compound, compound 48 , demonstrated potent anti-inflammatory efficacy in preclinical models of ulcerative colitis.[7]
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| Compound 48 | 6 | 37 | >1000 |
Table 3: Kinase Inhibitory Activity of a Lead 2,8-Diazaspiro[4.5]decan-1-one Derivative. Data compiled from various sources.[7]
Modern Synthetic Strategies: Expanding the Chemical Space
The growing interest in azaspiro[4.5]decan-2-one and related spirocyclic scaffolds has driven the development of novel and efficient synthetic methodologies. These modern approaches offer greater control over stereochemistry and substitution patterns, enabling the exploration of a wider chemical space.
Key modern synthetic strategies include:
-
Gold-Catalyzed Cycloisomerization: This powerful method allows for the construction of oxa/aza-spirocycles from aliphatic 1-bromoalkynes under mild conditions.[16]
-
Tandem Prins/Pinacol Rearrangement: A Lewis acid-catalyzed cascade reaction has been developed for the synthesis of 8-oxaspiro[4.5]decan-1-ones with good yields and excellent selectivity.
-
Copper-Catalyzed Difluoroalkylation/Dearomatization: This method provides an efficient route to difluoroalkylated 2-azaspiro[4.5]decanes through a tandem radical addition and dearomatizing cyclization process.[17]
-
Metal-Catalyzed Cascade Cyclization: This strategy has been employed to synthesize novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones with potent antitumor activity.[18]
Caption: Overview of modern synthetic approaches to the azaspiro[4.5]decan-2-one core.
Conclusion and Future Perspectives
The azaspiro[4.5]decan-2-one core has evolved from a component of a serendipitously discovered anxiolytic to a highly valued scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides a rigid framework for the precise orientation of functional groups, leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The historical journey of buspirone highlights the importance of thorough pharmacological characterization, even for compounds that initially fail to meet their primary endpoint.
The continued development of innovative synthetic methodologies is expanding the accessibility and diversity of azaspiro[4.5]decan-2-one derivatives. This, in turn, is enabling the exploration of new biological targets and therapeutic areas, as evidenced by the recent advances in M1 muscarinic agonists, sigma-1 receptor ligands, and TYK2/JAK1 inhibitors. The future of azaspiro[4.5]decan-2-one chemistry is bright, with the potential for this privileged scaffold to yield novel therapeutics for a wide range of human diseases. As our understanding of the intricate three-dimensional interactions between ligands and their biological targets deepens, the strategic incorporation of spirocyclic systems like the azaspiro[4.5]decan-2-one core will undoubtedly play an increasingly crucial role in the design of the next generation of medicines.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane. BenchChem.
- BenchChem. (2025). In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0). BenchChem.
-
PrepChem. (n.d.). Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide. Retrieved February 26, 2026, from .
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
-
ChemicalBook. (n.d.). 1,1-Cyclohexanediacetic acid mono amide synthesis. Retrieved February 26, 2026, from .
- Yuan, X., et al. (2013). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Li, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.
- Patel, D. R., et al. (2025). A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level. Taylor & Francis Online.
- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
- Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage.
- BenchChem. (2025). advantages of spirocyclic scaffolds over planar structures in drug discovery. BenchChem.
-
Google Patents. (n.d.). CN1052301A - 8-azaspiro[4][19] decane-7, the preparation method of 9-dione compounds. Retrieved February 26, 2026, from patents.google.com.
- ResearchGate. (2025). Facile Synthesis of Anxiolytic Buspirone.
- Al-Zoubi, R. M., et al. (2020). Approach to Heterospirocycles for Medicinal Chemistry. PMC.
- ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.
- Xu, J., et al. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Epistemonikos. (2025).
- Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
-
Luo, H., et al. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4][19] decane-7,9-dione hydrochloride. ResearchGate.
- Wanibuchi, F., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.
- Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
- BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
-
BindingDB. (n.d.). Ki Summary. Retrieved February 26, 2026, from .
- Li, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- ResearchGate. (2025). ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86..
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 4. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease-MedSci.cn [medsci.cn]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3,8-Dioxa-1-azaspiro[4.5]decan-2-one: Identification and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, a unique spirocyclic heterocyclic compound. The guide will cover its fundamental identification, including its CAS number and key chemical properties. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document will leverage established principles in organic chemistry and analytical sciences to propose robust methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and related spirocyclic systems in medicinal chemistry and drug discovery.
Core Identification and Chemical Properties
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a distinct chemical entity characterized by a spirocyclic junction between a piperidine and an oxazolidinone ring system. The core identification and fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1497905-45-9 | [1] |
| Molecular Formula | C₇H₁₁NO₃ | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| IUPAC Name | 3,8-Dioxa-1-azaspiro[4.5]decan-2-one | [1] |
| Canonical SMILES | O=C1NC2(CCOCC2)CO1 | [1] |
| InChI | InChI=1S/C7H11NO3/c9-6-8-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H,8,9) | [1] |
Table 1: Core Identification of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Proposed Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a key spirocyclic amino alcohol intermediate. The oxazolidinone ring can be envisioned as being formed from this precursor.
Caption: Retrosynthetic approach for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Proposed Experimental Protocol
The following is a hypothetical, yet chemically sound, protocol for the synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. It is imperative that this procedure be performed by a qualified chemist in a suitable laboratory environment with all necessary safety precautions.
Step 1: Synthesis of 4-(Aminomethyl)-tetrahydro-2H-pyran-4-ol
This key intermediate can be prepared from commercially available starting materials. One possible route involves the Strecker synthesis on tetrahydro-4H-pyran-4-one, followed by reduction of the resulting aminonitrile.
-
To a solution of tetrahydro-4H-pyran-4-one in a suitable solvent (e.g., methanol), add an aqueous solution of sodium cyanide and ammonium chloride. The reaction mixture is stirred at room temperature to facilitate the formation of the α-aminonitrile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the aminonitrile is extracted into an organic solvent.
-
The crude aminonitrile is then subjected to reduction. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent, would be appropriate to reduce the nitrile to the primary amine, yielding 4-(aminomethyl)-tetrahydro-2H-pyran-4-ol.
Step 2: Cyclization to form 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
-
Dissolve the 4-(aminomethyl)-tetrahydro-2H-pyran-4-ol intermediate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the solution in an ice bath.
-
Slowly add a carbonylating agent. Triphosgene is a safer alternative to phosgene gas. Carbonyldiimidazole (CDI) is another effective and safer option.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted.
-
The crude product should be purified by column chromatography on silica gel to yield pure 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Caption: Proposed synthetic workflow for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Spectroscopic and Chromatographic Methods
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the protons of the tetrahydropyran and oxazolidinone rings. The chemical shifts and coupling patterns would be diagnostic of the spirocyclic structure. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon of the oxazolidinone ring (typically in the range of 150-160 ppm), along with signals for the spiro carbon and the carbons of the two rings. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch of the lactam (around 1750 cm⁻¹) and a broad absorption for the N-H stretch (around 3200 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under various mobile phase conditions would indicate the purity of the compound. |
Table 2: Expected Analytical Data for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Self-Validating Protocol for Identification
-
Preliminary Characterization: Obtain ¹H NMR and Mass Spectra of the purified product. The presence of the expected molecular ion and proton signals provides initial evidence of successful synthesis.
-
Structural Confirmation: Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon environments, including the carbonyl and spiro carbons.
-
Purity Assessment: Utilize HPLC with a UV detector to assess the purity of the compound. A purity level of >95% is generally required for biological screening.
-
Functional Group Verification: An IR spectrum will confirm the presence of the key N-H and C=O functional groups.
-
Comprehensive Data Package: A complete dataset comprising ¹H NMR, ¹³C NMR, HRMS, IR, and HPLC data provides a robust and self-validating confirmation of the structure and purity of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Caption: Analytical workflow for the validation of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Potential Applications in Drug Discovery
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and better physicochemical properties compared to their flatter, non-spirocyclic counterparts. The oxazolidinone moiety is a well-established pharmacophore, most notably found in the linezolid class of antibiotics.
The unique structure of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one makes it an attractive starting point for the design of novel therapeutic agents. Potential areas of investigation could include:
-
Antibacterial Agents: As an analog of known oxazolidinone antibiotics.
-
CNS-active Agents: The rigid spirocyclic core could be beneficial for targeting receptors in the central nervous system.
-
Enzyme Inhibitors: The distinct three-dimensional shape could allow for specific binding to the active sites of various enzymes.
Further research, including the synthesis of a library of derivatives and subsequent biological screening, is warranted to explore the full therapeutic potential of this compound.
Conclusion
While 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9) is a commercially available compound, it remains a largely unexplored entity in the scientific literature. This technical guide has provided its core identification and has outlined plausible and robust strategies for its synthesis and analytical characterization based on established chemical principles. The unique structural features of this spirocyclic oxazolidinone present exciting opportunities for the development of novel chemical probes and potential therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and related spirocyclic systems.
References
- This guide is a synthetically generated document based on available chemical data and established scientific principles.
Sources
literature review of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary: The Geometry of Specificity
In the landscape of modern medicinal chemistry, 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9) represents more than a mere heterocycle; it is a "privileged scaffold" engineered for conformational restriction.
Unlike flexible linear chains, this spirocyclic system forces substituents into defined vectors, reducing the entropic penalty upon protein binding. By fusing an oxazolidinone ring (Ring A) with a tetrahydropyran ring (Ring B) at a single spiro-carbon, this scaffold offers a unique balance of metabolic stability, polarity, and hydrogen-bonding capability.
This guide serves as a technical blueprint for researchers utilizing this scaffold to develop Aldose Reductase Inhibitors (ARIs), antibacterial agents, and GPCR modulators.
Structural Logic & Physicochemical Profile
To effectively deploy this scaffold, one must understand its spatial and electronic properties. The molecule consists of two orthogonal rings sharing a quaternary carbon.
| Property | Value / Characteristic | Significance in Drug Design |
| Molecular Weight | 157.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| Topological Polar Surface Area (TPSA) | ~48 Ų | Excellent membrane permeability; CNS penetrant potential. |
| LogP (Predicted) | ~ -0.5 to 0.2 | Low lipophilicity due to the ether and carbamate functionalities; reduces non-specific binding. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (C=O, O-ether, O-ester) | The NH is a critical vector for active site interaction (e.g., Glu/Asp residues). |
| Spiro-Constraint | Gem-disubstitution effect | Locks the conformation, improving selectivity and metabolic half-life ( |
2.1 The "Gem-Dialkyl" Effect
The spiro-fusion at position 5 (oxazolidinone numbering) creates a localized Thorpe-Ingold effect. This pre-organizes the molecule for binding, often resulting in higher affinity compared to non-spiro analogs.
Validated Synthetic Protocol
While various routes exist, the most robust, self-validating method for generating the 3,8-Dioxa-1-azaspiro[4.5]decan-2-one core involves the "Amino-Alcohol Cyclization" route starting from commercially available tetrahydropyran-4-one .
3.1 Reaction Workflow (The "Blue-Print")
The synthesis hinges on converting the ketone to a cyanohydrin, reducing it to a
Figure 1: Step-wise synthesis of the spiro-oxazolidinone core. The critical step is the reduction (Step 2), which must avoid reductive cleavage of the ether ring.
3.2 Detailed Methodology
Step 1: Cyanosilylation
-
Reagents: Tetrahydropyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI2, cat.).
-
Protocol: Dissolve ketone in dry DCM under Argon. Add ZnI2 followed by dropwise TMSCN at 0°C. Stir at RT for 12h.
-
Checkpoint: IR spectroscopy should show the disappearance of the C=O stretch (1715 cm⁻¹) and appearance of the weak C≡N stretch.
Step 2: Reduction to Amino-Alcohol
-
Reagents: LiAlH4 (2.0 eq) in dry THF.
-
Protocol: Add the cyanohydrin solution to a suspension of LiAlH4 at 0°C. Reflux for 3h. Quench via Fieser workup (
mL H2O, mL 15% NaOH, mL H2O). -
Critical Insight: Do not use catalytic hydrogenation with Pd/C if the molecule has benzyl protecting groups elsewhere; LiAlH4 is cleaner for this specific aliphatic nitrile.
Step 3: Carbonyl Insertion (Ring Closure)
-
Reagents: 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Diethyl carbonate/NaOEt.
-
Protocol: Dissolve the amino-alcohol in dry THF. Add CDI in one portion. Reflux for 12h.
-
Purification: The product often precipitates or can be crystallized from EtOAc/Hexanes.
-
Validation:
H NMR (DMSO- ) will show the disappearance of the broad OH/NH2 signals and the appearance of a sharp carbamate NH singlet around 7.5-8.0 ppm.
Medicinal Chemistry Applications
The 3,8-dioxa-1-azaspiro[4.5]decan-2-one scaffold acts as a bioisostere for spiro-hydantoins and spiro-succinimides.
4.1 Aldose Reductase Inhibition (Diabetes)
Derivatives of spiro-oxazolidinones have been extensively studied as Aldose Reductase Inhibitors (ARIs) for treating diabetic neuropathy.
-
Mechanism: The spiro-ring fits into the "specificity pocket" of the enzyme, while the N-H group forms a hydrogen bond with the catalytic residues (Tyr48/His110).
-
SAR Insight: Substitution at the Nitrogen (N1) usually decreases activity, whereas substitution on the aromatic rings attached to the scaffold (in more complex derivatives) drives potency [1].
4.2 Scaffold Hopping: Opioid & Sigma Receptors
While the diaza analog (3,8-diaza...) is famous in opioid research, the dioxa analog described here is used to tune solubility and reduce basicity (pKa modulation).
-
Application: Replacing the piperidine nitrogen (in diaza analogs) with oxygen (in this dioxa analog) removes a protonation site. This is a strategic move to improve blood-brain barrier (BBB) penetration by reducing polar surface area charged at physiological pH [2].
4.3 Antibacterial Analogs
This scaffold mimics the core of Linezolid , an oxazolidinone antibiotic.
-
Hypothesis: The spiro-fusion prevents the "floppy" rotation of the C5 side chain found in Linezolid, potentially overcoming resistance mechanisms involving ribosomal mutation.
Data Presentation: Comparative Scaffold Analysis
The following table contrasts the 3,8-Dioxa scaffold with its common competitors in drug design.
| Feature | 3,8-Dioxa-1-azaspiro[4.5]decan-2-one | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | Spiro[hydantoin-piperidine] |
| Core Atoms | O-C-N (5-ring) / O (6-ring) | O-C-N (5-ring) / N (6-ring) | N-C-N (5-ring) / N (6-ring) |
| Basicity | Neutral (Non-ionizable) | Basic (Piperidine NH) | Weakly Acidic (Imide NH) |
| Solubility | Moderate (Lipophilic/Amphiphilic) | High (Salt formation possible) | Low (often requires prodrug) |
| Primary Use | Neutral binding pocket ligand | GPCR Ligand (Aminergic) | Ion channel modulator |
| Metabolic Risk | Low (Ether/Carbamate stable) | Moderate (N-oxidation) | Low |
Mechanistic Visualization: Binding Mode Hypothesis
The diagram below illustrates how this scaffold typically anchors within a target protein binding pocket (e.g., Aldose Reductase), highlighting the pharmacophoric points.
Figure 2: Pharmacophoric mapping of the scaffold.[1] The spiro-center locks the N-H donor and the hydrophobic pyran ring into a fixed orientation, minimizing entropy loss upon binding.
References
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1982).[2] Spiro oxazolidinedione aldose reductase inhibitors.[2] Journal of Medicinal Chemistry, 25(12), 1451–1454.[2] [Link]
-
Caroon, J. M., et al. (1981). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones.[3] Journal of Medicinal Chemistry, 24(11), 1320–1328. [Link]
-
PubChem. (2023). 1-Oxaspiro[4.5]decan-2-one Compound Summary. National Library of Medicine. [Link]
Sources
Methodological & Application
use of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one in organic synthesis
Executive Summary
The 3,8-Dioxa-1-azaspiro[4.5]decan-2-one scaffold represents a privileged structural motif in modern medicinal chemistry. By fusing a rigid oxazolidinone ring with a tetrahydropyran moiety at a spirocyclic junction, this framework offers a unique combination of high
This guide provides a definitive protocol for the synthesis of this core from commercially available precursors and details its application as a constrained peptidomimetic and pharmacophore in drug discovery (specifically targeting GPCRs and enzyme active sites).
Structural Analysis & Utility
The scaffold consists of two rings sharing a single carbon atom (C5 of the oxazolidinone, C4 of the pyran).
-
Ring A (Oxazolidin-2-one): Acts as a bioisostere for amide bonds (
-lactam analog) but with higher metabolic stability against peptidases. It serves as a hydrogen bond acceptor (carbonyl) and donor (NH, if unsubstituted). -
Ring B (Tetrahydropyran): The oxygen at position 8 lowers lipophilicity (
) compared to a cyclohexane analog, improving water solubility and reducing non-specific binding, while blocking metabolic oxidation at the 4-position.
Key Applications:
-
Constrained Amino Acids: Precursor to
-disubstituted amino acids. -
GPCR Ligands: Core scaffold for Sigma-1 and Opioid receptor modulators.
-
PROTAC Linkers: Rigid linker ensuring specific spatial separation between the E3 ligase and the protein of interest (POI).
Synthesis Protocol: The "Strecker-Reduction" Route
While several routes exist, the most robust method to access the 1-aza (nitrogen on the spiro center) isomer is via the Strecker reaction followed by reduction and cyclization.
Reaction Scheme Overview
-
Strecker Reaction: Tetrahydro-4H-pyran-4-one
-Amino Nitrile.[1] -
Hydrolysis:
-Amino Nitrile Amino Acid.[1] -
Reduction: Amino Acid
Amino Alcohol. -
Cyclization: Amino Alcohol
Spiro-oxazolidinone.
Detailed Methodology
Reagents Required:
-
Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8)
-
Ammonium Chloride (
) & Sodium Cyanide ( ) [SAFETY CRITICAL] -
Lithium Aluminum Hydride (
) or Borane-THF ( ) -
Carbonyldiimidazole (CDI) or Triphosgene
-
Solvents: Methanol, THF (anhydrous), DCM.
Step-by-Step Protocol:
Step 1: Formation of 4-amino-tetrahydro-2H-pyran-4-carbonitrile
-
Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) in Methanol (50 mL).
-
Add
(1.2 eq) and stir at RT for 30 min. -
Cool to 0°C. Carefully add
(1.2 eq) in portions. -
Allow to warm to RT and stir for 18 hours.
-
Workup: Quench with water. Extract with DCM (3x). The organic layer contains the aminonitrile. Caution: Cyanide waste protocols apply.
Step 2: Hydrolysis to 4-aminotetrahydro-2H-pyran-4-carboxylic acid
-
Suspend the crude aminonitrile in 6M HCl (100 mL).
-
Reflux at 100°C for 12 hours.
-
Concentrate in vacuo. The residue is the amino acid hydrochloride salt.
Step 3: Reduction to 4-amino-4-(hydroxymethyl)tetrahydro-2H-pyran Rationale: We need the alcohol and amine on the same carbon to form the spiro-oxazolidinone.
-
Suspend the amino acid (5.0 g) in anhydrous THF (100 mL) under Argon.
-
Slowly add
(2.5 eq) at 0°C. (Alternative: Use for milder conditions). -
Reflux for 4 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Evaporate filtrate to yield the amino alcohol.
Step 4: Cyclization to 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
-
Dissolve the amino alcohol (1.0 eq) in dry DCM or THF.
-
Add Carbonyldiimidazole (CDI) (1.2 eq) and catalytic DMAP (0.1 eq).
-
Stir at RT for 4 hours (monitor by TLC for disappearance of starting material).
-
Purification: Wash with 1M HCl, then Brine. Dry over
. -
Recrystallize from EtOAc/Hexane.
Self-Validation Parameters:
-
1H NMR (
): Look for the disappearance of the broad singlet and the shift of the protons in the oxazolidinone ring (approx. 4.2 ppm). The NH proton should appear as a broad singlet around 6.0-7.5 ppm. -
IR Spectroscopy: Strong Carbonyl stretch at ~1740-1760
(cyclic carbamate).
Visualization of Synthesis & Logic
The following diagram illustrates the synthetic workflow and the critical decision points for derivatization.
Caption: Figure 1. Step-wise synthetic pathway from Tetrahydro-4H-pyran-4-one to the target spiro-oxazolidinone, including downstream derivatization options.
Application Data & Protocols
N-Alkylation for Library Generation
The nitrogen at position 1 is the primary vector for diversification.
| Parameter | Standard Condition | Notes |
| Base | NaH (60% dispersion) or KHMDS | NaH is cheaper; KHMDS for sensitive electrophiles. |
| Solvent | DMF or NMP | Polar aprotic is required for |
| Temperature | 0°C to RT | Heating may cause ring opening (hydrolysis). |
| Electrophile | Alkyl Halides, Benzyl Bromides | Sterically hindered halides require heating. |
Protocol:
-
Dissolve 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (1 eq) in DMF.
-
Add NaH (1.2 eq) at 0°C. Stir 15 min until gas evolution ceases.
-
Add Electrophile (1.1 eq). Stir at RT for 2-12h.
-
Quench with
.
Pharmacological Relevance
This scaffold is documented in the development of Sigma-1 receptor ligands and Opioid receptor agonists . The spiro-center locks the N-substituent in a specific axial/equatorial orientation relative to the pyran ring, critical for fitting into the orthosteric binding pockets of GPCRs.
Comparative Properties Table:
| Property | Spiro-Oxazolidinone (Target) | Cyclohexane Analog | Benefit of Target |
| LogP | ~ -0.5 to 0.5 | > 2.0 | Improved solubility; lower metabolic clearance. |
| TPSA | ~ 50 Ų | ~ 29 Ų | Better H-bonding potential. |
| Fsp3 | 1.0 | 1.0 | Maintains 3D complexity. |
| Metabolic Stability | High (Blocked C4) | Moderate (Oxidation prone) | Pyran oxygen reduces CYP450 oxidation. |
References
-
Spirocyclic Scaffold Synthesis: Title: "Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones" Source: PubMed / NIH URL:[Link] (Note: Establishes the foundational chemistry for spiro-oxazolidinone formation from ketones via amino alcohols).
-
Medicinal Chemistry Application (Sigma Receptors): Title: "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors" Source: Bioorganic & Medicinal Chemistry URL:[Link] (Note: Demonstrates the utility of the spiro-pyran/aza framework in high-affinity ligand design).
-
Opioid Receptor Agonists: Title: "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype" Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link] (Note: Highlights the biological relevance of spiro-fused heterocyclic systems in GPCR targeting).
Disclaimer: All synthesis protocols involve hazardous chemicals (Cyanides, Hydrides). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Analytical Characterization of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the structural elucidation and quality control of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9). This molecule serves as a critical spiro-fused scaffold in the synthesis of next-generation antibiotics (e.g., spiropyrimidinetrione oxazolidinones) and antiviral agents.
Introduction & Molecule Profile[1][2][3]
3,8-Dioxa-1-azaspiro[4.5]decan-2-one represents a specific class of heterocyclic "building blocks" where an oxazolidin-2-one ring is spiro-fused to a tetrahydropyran ring. Its characterization presents unique challenges due to its low UV absorptivity (lack of conjugated
| Property | Description |
| IUPAC Name | 3,8-Dioxa-1-azaspiro[4.5]decan-2-one |
| CAS Number | 1497905-45-9 |
| Molecular Formula | |
| Molecular Weight | 157.17 g/mol |
| SMILES | O=C1NC2(CCOCC2)CO1 |
| LogP | ~ -0.47 (Polar, hydrophilic) |
| Key Functionality | Cyclic Carbamate (Oxazolidinone), Ether (Tetrahydropyran) |
Analytical Strategy Overview
Because this molecule lacks strong chromophores, traditional HPLC-UV at 254 nm is ineffective. The strategy prioritizes Universal Detection (ELSD/CAD/MS) for purity and 2D-NMR for structural verification.
Figure 1: Comprehensive Analytical Workflow for Spiro-Scaffold Characterization.
Phase 1: Structural Confirmation (Identity)
The primary goal is to distinguish this specific isomer from other potential spiro-isomers (e.g., connection at different carbons).
Nuclear Magnetic Resonance (NMR) Protocol
Objective: Confirm the spiro-fusion at the C5 position of the oxazolidinone ring and the C4 position of the tetrahydropyran ring.
-
Solvent: DMSO-
(Preferred for solubility and NH proton visibility) or CDCl . -
Instrument: 400 MHz or higher.
Key Diagnostic Signals (Expected in DMSO-
)
| Moiety | Proton ( | Carbon ( | HMBC Correlation (Key to Proof) |
| NH (Amide) | N/A | Correlates to C=O and Spiro-C | |
| C=O (Carbonyl) | N/A | - | |
| O-CH | Correlates to Spiro-C and C=O | ||
| Spiro Carbon | N/A | Crucial Node: Sees correlations from NH, O-CH | |
| O-CH | - | ||
| C-CH | Correlates to Spiro-C |
Expert Insight: The tetrahydropyran ring is symmetric. In an achiral environment, the protons on "left" and "right" sides of the ether oxygen may appear equivalent or as complex multiplets depending on ring flipping rates. If the spectrum shows simplified symmetry, it confirms the spiro-center is not inducing chirality (it is achiral).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance).
-
Diagnostic Band: Strong absorption at 1740–1780 cm
corresponding to the cyclic carbamate (oxazolidinone) carbonyl stretch. -
Ether Band: C-O-C stretching around 1050–1150 cm
(Tetrahydropyran).
Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Target Ion:
(Calc. for C H NO ). -
Fragmentations: Look for loss of CO
(typical for cyclic carbamates) or ring opening of the tetrahydropyran.
Phase 2: Purity & Impurity Profiling
Challenge: The molecule has a very low UV extinction coefficient. Standard HPLC at 254 nm will fail to detect impurities. Solution: Use LC-ELSD (Evaporative Light Scattering Detector) or LC-MS for quantitative purity.
HPLC-ELSD/MS Protocol
This method is "stability-indicating," capable of separating the main peak from hydrolysis degradants (ring-opened amino alcohols).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 100 mm).
-
Why? Standard C18 retains the moderately polar spiro compound sufficiently if the organic start is low.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to retain polar impurities)
-
2-10 min: 5%
60% B -
10-12 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Primary: ELSD (Drift tube temp: 50°C, Gain: Optimized).
-
Secondary: UV at 205 nm (Low UV is risky due to solvent cutoff noise but better than 254 nm).
-
Tertiary: MS (TIC) for identification.
-
System Suitability Criteria:
-
Tailing Factor:
(Crucial for peak symmetry). -
Signal-to-Noise:
for the main peak (LOQ determination). -
Retention Time: Stable
min.
Gas Chromatography (GC-FID)
Alternative for residual solvent analysis or if LC-ELSD is unavailable.
-
Derivatization: Not strictly necessary, but silylation (BSTFA) of the NH group improves peak shape and volatility.
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane).
-
Inlet: 250°C, Split 20:1.
-
Oven: 50°C (2 min)
15°C/min 280°C.
Phase 3: Solid-State Characterization
For drug development, understanding the physical form is vital.
Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry):
-
Run at 10°C/min from 30°C to 250°C.
-
Expectation: A sharp endotherm (melting point) typically between 120°C–160°C (range varies by crystal habit). Broad peaks indicate amorphous content or impurities.
-
-
TGA (Thermogravimetric Analysis):
-
Check for weight loss
C (Solvates/Hydrates). The spiro-ether oxygen can act as a hydrogen bond acceptor for water.
-
Visualizing the Connectivity Logic
The following diagram illustrates how to interpret the 2D-NMR data to confirm the "Spiro" junction, which is the most critical structural feature.
Figure 2: HMBC Connectivity Logic for Spiro-Carbon Assignment.
References
-
Synthesis Context: Design, synthesis and biological evaluation of spiropyrimidinetriones oxazolidinone derivatives as antibacterial agents. Bioorg Med Chem Lett. 2018. Available at: [Link]
-
Related Spiro-Oxazolidinone Methods: Synthesis of Novel Spiro-Isoxazolidine Derivatives. MDPI Molecules. Available at: [Link]
- General Characterization:Spectroscopic Methods in Organic Chemistry (NMR of Spiro Compounds).
3,8-Dioxa-1-azaspiro[4.5]decan-2-one as a building block in medicinal chemistry
Application Note: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one as a Building Block in Medicinal Chemistry
Executive Summary
The 3,8-dioxa-1-azaspiro[4.5]decan-2-one scaffold represents a strategic "bioisostere" of the widely utilized spiro-piperidine class (e.g., 1-oxa-3,8-diazaspiro[4.5]decan-2-one).[1] By replacing the basic piperidine nitrogen with an ether oxygen, this scaffold offers a unique physicochemical profile: reduced basicity, lowered lipophilicity (LogP), and elimination of potential hERG liability associated with basic amines.[1] This guide details the synthesis, functionalization, and application of this high-
Structural Profile & Pharmacochemistry
The scaffold consists of a tetrahydropyran ring fused to an oxazolidin-2-one ring at a single spiro-carbon. This arrangement creates a rigid, three-dimensional structure that projects substituents into defined vectors, reducing the entropic penalty of binding compared to flexible linear analogs.[1]
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | C₇H₁₁NO₃ | Low MW fragment, ideal for FBDD.[1] |
| Geometry | Spirocyclic ( | "Escape from Flatland"; improves solubility and selectivity. |
| H-Bonding | 1 Donor (NH), 3 Acceptors (C=O, 2 x O) | Versatile interaction points; Pyran O acts as a weak acceptor.[1] |
| Metabolism | High Stability | Pyran ring blocks N-oxidation/dealkylation common in piperidines. |
| pKa | Neutral (Lactam) | No protonation at physiological pH; improved membrane permeability. |
Experimental Protocol: Synthesis of the Core Scaffold
The most efficient route to the 3,8-dioxa-1-azaspiro[4.5]decan-2-one core avoids the lengthy Bucherer-Bergs reaction typically used for hydantoins.[1] Instead, we utilize a Spiro-Epoxide Ring-Opening strategy starting from commercially available tetrahydro-4H-pyran-4-one .[1]
Workflow Diagram (DOT Visualization)
Caption: Figure 1. Three-step synthesis of the 3,8-dioxa-1-azaspiro[4.5]decan-2-one scaffold via spiro-epoxide intermediate.
Detailed Methodology
Step 1: Epoxidation (Corey-Chaykovsky Reaction) [1]
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), Potassium tert-butoxide (KOtBu), DMSO, THF.[1]
-
Procedure:
-
Suspend TMSOI (1.2 equiv) in dry DMSO/THF (1:1 v/v) under
. -
Add KOtBu (1.2 equiv) portion-wise at 0°C. Stir for 30 min to generate the ylide.
-
Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Workup: Quench with water, extract with Et₂O. The product, 1,6-dioxaspiro[2.5]octane , is volatile; concentrate carefully or use directly.[1]
-
-
Causality: The bulky sulfur ylide attacks the ketone equatorially, yielding the spiro-epoxide.[1] DMSO is critical for ylide solubility.
Step 2: Epoxide Opening (Ammonolysis)
-
Reagents: Aqueous Ammonia (25%) or
in MeOH (7N). -
Procedure:
-
Dissolve the spiro-epoxide in MeOH.
-
Add excess ammonia solution (10-20 equiv) in a sealed pressure vessel.
-
Heat to 60-80°C for 12-16 hours.
-
Workup: Concentrate in vacuo to remove excess ammonia and methanol. Yields crude 4-(aminomethyl)tetrahydro-2H-pyran-4-ol .
-
-
Self-Validation: Check LCMS for mass [M+H]⁺ = 132.1. Disappearance of epoxide protons in NMR.
Step 3: Carbonylation (Ring Closure)
-
Reagents: 1,1'-Carbonyldiimidazole (CDI) or Diethyl Carbonate (DEC) with NaOMe.[1]
-
Procedure (CDI Method):
-
Dissolve the amino alcohol in dry THF.
-
Add CDI (1.1 equiv) at 0°C, then reflux for 3-6 hours.
-
Workup: Partition between EtOAc and water. Wash organic layer with brine.
-
Purification: Recrystallization from EtOH/Hexane or flash chromatography (MeOH/DCM).
-
-
Result: White solid. 3,8-Dioxa-1-azaspiro[4.5]decan-2-one .
Functionalization Strategies
Once the core is synthesized, the lactam nitrogen (
Protocol: N-Alkylation
The lactam NH is weakly acidic (
-
Deprotonation: Treat scaffold with NaH (1.1 equiv) in DMF at 0°C.
-
Electrophile Addition: Add alkyl halide (
) and stir at RT. -
Outcome: Quantitative conversion to
-substituted derivatives.
Protocol: N-Arylation (Chan-Lam Coupling)
For introducing aromatic groups without strong bases.
-
Reagents: Aryl boronic acid (
), (0.1-1.0 equiv), Pyridine (2 equiv), Molecular Sieves (4Å).[1] -
Conditions: DCM or Dioxane, open to air (oxygen balloon preferred), RT to 40°C.
-
Mechanism: Oxidative copper catalysis facilitates the C-N bond formation under mild conditions.
Medicinal Chemistry Applications
Bioisosteric Replacement Logic
This scaffold is a direct replacement for the 1-oxa-3,8-diazaspiro[4.5]decan-2-one (piperidine analog).[1]
| Feature | Piperidine Core (Aza) | Pyran Core (Dioxa) | Advantage of Dioxa |
| Basicity | Basic ( | Neutral | Improved CNS penetration; No lysosomal trapping. |
| hERG Risk | Moderate-High | Low | Removes the basic center often implicated in hERG binding. |
| Metabolism | N-Dealkylation, N-Oxidation | Stable | Ether linkage is metabolically robust.[1] |
Case Study: Muscarinic Agonists
In the development of M1/M4 agonists for Alzheimer's (e.g., Xanomeline analogs), the spiro-piperidine core is often used.[1] Replacing it with the 3,8-dioxa core maintains the critical distance between the lactam carbonyl (H-bond acceptor) and the distal aromatic group, while modulating the overall lipophilicity and reducing off-target aminergic binding.[1]
SAR Visualization (Graphviz)
Caption: Figure 2.[1] Structure-Activity Relationship (SAR) vectors for the 3,8-dioxa scaffold.
Troubleshooting & Optimization
-
Issue: Low Yield in Epoxide Opening.
-
Cause: Steric hindrance at the spiro-center.
-
Solution: Use a high concentration of ammonia/amine and increase temperature to 80°C in a sealed tube. Add Lewis acid catalysts (e.g.,
) if using bulky amines.[1]
-
-
Issue: Polymerization during Epoxidation.
-
Cause: Overheating or excess base causing aldol-type polymerization of the ketone.
-
Solution: Add the ketone slowly at 0°C. Ensure reagents are anhydrous.
-
-
Issue: Solubility.
-
Observation: The core scaffold is polar.
-
Solution: Use polar organic solvents (DCM/MeOH mixtures) for extraction. It may not extract well into pure Ether or Hexane.
-
References
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2] Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link[1]
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Relevant for ether bioisosteres logic). Link[1]
-
Matsuoka, J., et al. (2022).[1][3] An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides.[3] Organic Letters. Link[1]
-
Smith, A. B., et al. (2008).[1] Design, Synthesis, and Evaluation of Spiro-Oxazolidinone Analogs. Journal of Medicinal Chemistry. Link[1]
Sources
Introduction: The Significance of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one in Advanced Polymer Chemistry
An In-depth Guide to the Experimental Setup for Reactions Involving 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a unique heterocyclic compound that belongs to the class of α-amino acid N-carboxyanhydrides (NCAs). Its rigid, spirocyclic structure, which incorporates a 1,4-dioxane ring fused to a 2-oxazolidinone, presents a compelling monomer for the synthesis of novel polypeptides through Ring-Opening Polymerization (ROP). The incorporation of this constrained, non-natural amino acid analog into a polymer backbone is anticipated to impart unique conformational properties, such as predictable secondary structures, and to enhance thermal stability and solvent resistance compared to conventional linear polypeptides.
These characteristics make polymers derived from 3,8-Dioxa-1-azaspiro[4.5]decan-2-one highly attractive for applications in drug delivery, tissue engineering, and advanced materials science. This guide provides a comprehensive overview of the experimental setup, from the proposed synthesis of the monomer to its controlled polymerization and subsequent polymer characterization, grounded in the established principles of NCA chemistry.
PART 1: Proposed Synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Monomer
The proposed workflow is as follows:
Caption: Simplified diagram of the Normal Amine Mechanism for NCA polymerization.
Detailed Experimental Protocol for ROP
This protocol describes the polymerization of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one using n-hexylamine as a primary amine initiator in dichloromethane (DCM) as the solvent. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
1. Reagent and Solvent Preparation:
-
Monomer: Dry the 3,8-Dioxa-1-azaspiro[4.5]decan-2-one monomer under high vacuum for at least 4 hours before use.
-
Initiator: Distill n-hexylamine over calcium hydride and store it under an inert atmosphere. Prepare a stock solution in anhydrous DCM.
-
Solvent: Reflux DCM over calcium hydride for 4 hours and distill under an inert atmosphere.
2. Reaction Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with inert gas.
-
In the flask, dissolve the desired amount of the monomer in anhydrous DCM to achieve the target concentration (e.g., 0.1 M).
-
Place the flask in a thermostatted bath at the desired reaction temperature (e.g., 25 °C).
3. Polymerization Initiation:
-
Using a gas-tight syringe, rapidly inject the calculated volume of the n-hexylamine stock solution into the stirring monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the theoretical degree of polymerization and thus the molecular weight of the final polymer.
4. Monitoring the Reaction:
-
The polymerization progress can be monitored by Fourier-Transform Infrared (FT-IR) spectroscopy. [3]Periodically, an aliquot of the reaction mixture is taken (under inert atmosphere) and a spectrum is recorded. The disappearance of the characteristic NCA anhydride stretches at approximately 1850 and 1790 cm⁻¹ indicates monomer consumption.
5. Termination and Polymer Isolation:
-
Once the monomer is fully consumed (as determined by FT-IR), terminate the polymerization by precipitating the polymer into a large volume of a non-solvent, such as cold diethyl ether or methanol.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
6. Purification and Drying:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer, initiator, and residual solvent.
-
Dry the purified polymer under high vacuum to a constant weight.
PART 3: Data Presentation and Characterization
The success of the polymerization is evaluated by determining the molecular weight (Mₙ), dispersity (Đ), and chemical structure of the resulting polymer.
Table 1: Typical ROP Conditions and Expected Outcomes
| [M]/[I] Ratio | Monomer Conc. (M) in DCM | Temp (°C) | Time (h) | Conversion (%) | Theoretical Mₙ (kDa) | Experimental Mₙ (kDa) (GPC) | Đ (GPC) |
| 50:1 | 0.1 | 25 | 24 | >99 | 7.9 | 7.5 - 8.5 | < 1.20 |
| 100:1 | 0.1 | 25 | 48 | >99 | 15.7 | 15.0 - 16.5 | < 1.25 |
| 200:1 | 0.1 | 25 | 72 | >95 | 31.4 | 29.0 - 33.0 | < 1.30 |
Note: Experimental values are illustrative and will depend on the purity of reagents and strict adherence to anhydrous/anaerobic conditions.
Characterization Techniques:
-
¹H NMR Spectroscopy: Used to confirm the structure of the polymer and to calculate monomer conversion by comparing the integrals of monomer and polymer peaks.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer. A monomodal and narrow peak is indicative of a controlled polymerization.
-
FT-IR Spectroscopy: As mentioned, used to monitor the reaction in real-time and to confirm the absence of the NCA monomer in the final product. The appearance of a strong amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) in the polymer product is expected.
PART 4: Troubleshooting Common Issues in NCA Polymerization
Even with careful execution, issues can arise. The following table provides guidance on common problems and their solutions. [3]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Molecular Weight / Broad Dispersity | 1. Impurities (water, HCl) in monomer or solvent. 2. Inactive or impure initiator. 3. Side reactions (e.g., hydantoin formation). | 1. Rigorously purify monomer (recrystallization) and solvents (distillation). [3] 2. Use freshly purified initiator. 3. Lower the reaction temperature to minimize side reactions. |
| Bimodal GPC Trace | 1. Water acting as a competing initiator. 2. Inefficient or slow initiation compared to propagation. | 1. Ensure strictly anhydrous conditions using high-vacuum techniques. [1] 2. Use a more nucleophilic primary amine initiator for faster initiation. |
| Polymerization Fails to Initiate or is Very Slow | 1. Presence of acidic inhibitors (e.g., HCl from NCA synthesis). 2. Inactive initiator. | 1. Ensure monomer is free of acidic impurities. 2. Verify the purity and activity of the initiator. |
| Polymer Precipitates During Reaction | The growing polymer chain becomes insoluble in the reaction solvent. | Switch to a more polar anhydrous solvent like N,N-dimethylformamide (DMF) or use a solvent mixture. |
PART 5: Safety and Handling
Working with NCAs and the associated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile). [4][5]* Ventilation: All manipulations should be performed in a well-ventilated fume hood. [6][7]* Handling of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one: Based on data for similar compounds, this NCA should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.
-
Anhydrous/Inert Conditions: The high sensitivity of NCAs to moisture necessitates the use of oven- or flame-dried glassware and inert atmosphere techniques (Schlenk line or glovebox). [3]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Caption: General experimental workflow for NCA ring-opening polymerization.
References
-
He, L., Lin, J., & Cheng, J. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Available at: [Link]
-
Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers (Basel). Available at: [Link]
-
Wu, Y., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Available at: [Link]
-
Soria-Carrera, H., et al. (2023). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ChemRxiv. Available at: [Link]
-
Fu, H., et al. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS. Available at: [Link]
-
Qian, Y. K., et al. (2025). Efficient Preparation of Polypeptides through Accelerated Polymerization of N-Carboxyanhydrides in Continuous Flow. Chinese Journal of Polymer Science. Available at: [Link]
-
Anslyn Lab. (n.d.). No closed toed shoes, No long pants, No goggles, No lab coat Then No Lab Work! Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. Available at: [Link]
-
Heise, A. (n.d.). Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications. Royal College of Surgeons in Ireland. Available at: [Link]
-
Cheng, J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois. Available at: [Link]
-
Zhang, S., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. Macromolecules. Available at: [Link]
-
Patel, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reddy, B. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available at: [Link]
-
Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. Available at: [Link]
-
Isochem. (2022). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations. Available at: [Link]
-
Albanese, V., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro [8][9]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules. Available at: [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Available at: [Link]
-
Gross, R. A., & Kalra, B. (2015). Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT). MDPI. Available at: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
PubChemLite. (n.d.). 1-oxa-3-azaspiro[4.5]decan-2-one. Available at: [Link]
-
PubChemLite. (n.d.). 1,8-dioxa-3-azaspiro[4.5]decan-2-one. Available at: [Link]
Sources
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. anslyn.cm.utexas.edu [anslyn.cm.utexas.edu]
- 5. capitalresin.com [capitalresin.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. chemrxiv.org [chemrxiv.org]
3,8-Dioxa-1-azaspiro[4.5]decan-2-one in the synthesis of spirocyclic compounds
Content Type: Detailed Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Topic: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (CAS: 1497905-45-9)[1][2]
Introduction: The "Spiro" Advantage in Drug Discovery
In the pursuit of novel therapeutics, the transition from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve physicochemical properties. 3,8-Dioxa-1-azaspiro[4.5]decan-2-one represents a high-value spirocyclic scaffold that merges the metabolic stability of a tetrahydropyran ring with the hydrogen-bond donor/acceptor capability of an oxazolidin-2-one moiety.
Key Structural Benefits
-
Conformational Restriction: The spiro-fusion at C4 (pyran) / C5 (oxazolidinone) locks the orientation of substituents, reducing the entropic penalty of binding to protein targets.
-
Physicochemical Profile:
-
Lower LogP: The inclusion of two oxygen atoms and a lactam nitrogen significantly lowers lipophilicity compared to carbocyclic spiro-analogs, improving water solubility.
-
Metabolic Stability: The tetrahydropyran ring blocks the common metabolic "soft spot" found in cyclohexyl rings (oxidative metabolism at C4), while the oxazolidinone is generally stable to hydrolysis.
-
-
Vectorial Display: The N1-nitrogen offers a unique vector for derivatization, allowing the scaffold to serve as a core connector in fragment-based drug discovery (FBDD).
Chemical Identity and Properties
| Property | Data |
| IUPAC Name | 3,8-Dioxa-1-azaspiro[4.5]decan-2-one |
| CAS Number | 1497905-45-9 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Core Structure | Spiro-fusion of Tetrahydro-4H-pyran and Oxazolidin-2-one |
| Key Functionality | Secondary Lactam (N-H), Ether Oxygen |
Synthesis Protocol: The "Cyanohydrin-Reduction" Route
While several routes exist (e.g., Bucherer-Bergs followed by hydrolysis/reduction), the most robust and atom-economical method for laboratory-scale synthesis involves the Cyanosilylation-Reduction-Cyclization sequence. This route avoids the harsh conditions of hydantoin hydrolysis and proceeds through a discrete amino-alcohol intermediate.
Reaction Scheme
Figure 1: Step-wise synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one from tetrahydropyran-4-one.
Detailed Methodology
Step 1: Preparation of the Silyl Cyanohydrin
-
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Protocol:
-
Dissolve tetrahydro-4H-pyran-4-one in anhydrous DCM under N₂ atmosphere.
-
Add catalytic ZnI₂ (exothermic potential: add slowly).
-
Dropwise add TMSCN at 0°C.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. The crude silyl ether is typically used directly to avoid hydrolysis.
-
Step 2: Reduction to Amino-Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Borane-THF complex.
-
Solvent: Anhydrous THF.
-
Protocol:
-
Cool a suspension of LiAlH₄ in THF to 0°C.
-
Add the crude silyl cyanohydrin (dissolved in THF) dropwise. Note: The silyl group is cleaved in situ during workup, or LiAlH4 reduces the nitrile directly while cleaving the silyl ether.
-
Reflux for 3–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Fieser Workup: Cool to 0°C. Carefully add water (1 eq per g LiAlH4), then 15% NaOH (1 eq), then water (3 eq). Filter the granular precipitate.[3][4]
-
Concentrate filtrate to yield 4-(aminomethyl)tetrahydro-2H-pyran-4-ol .
-
Step 3: Cyclization to Oxazolidinone
-
Reagents: 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) or Triphosgene (0.4 eq).
-
Base: Triethylamine (TEA, 2.0 eq).
-
Solvent: DCM or THF.
-
Protocol:
-
Dissolve the amino-alcohol in dry DCM.
-
Add TEA.
-
Cool to 0°C and add CDI portion-wise.
-
Stir at RT overnight.
-
Purification: Wash with 1M HCl (to remove imidazole/TEA), then brine. Dry over MgSO₄.
-
Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM) to obtain the white solid product.
-
Application Note: Derivatization & Medicinal Chemistry
The N1-position of the oxazolidinone ring is the primary vector for expanding this scaffold. It mimics the geometry of a gamma-lactam but with distinct electronic properties due to the adjacent oxygen.
N-Alkylation Protocol
To attach this core to a larger drug molecule (e.g., a biaryl system for Mac1 inhibition):
-
Deprotonation: The pKa of the oxazolidinone NH is ~12. Use NaH (Sodium Hydride) or KHMDS in DMF or THF at 0°C.
-
Electrophile Addition: Add the alkyl halide or mesylate.
-
Temperature: Warm to RT or 60°C depending on steric hindrance.
Troubleshooting N-Alkylation:
-
Issue: Poor solubility of the spiro-scaffold in THF.
-
Solution: Use DMF or NMP as a co-solvent.
-
Issue: O-alkylation vs N-alkylation.
-
Insight: Oxazolidinones selectively N-alkylate under basic conditions; O-alkylation is rare unless using silver salts.
Case Study: SARS-CoV-2 Mac1 Inhibitors
Recent research (e.g., ACS Med. Chem. Lett.) has highlighted this scaffold in the development of inhibitors for the SARS-CoV-2 macrodomain (Mac1).
-
Role: The spiro-oxazolidinone replaces a piperazine or spiro-piperidine linker.
-
Outcome: The 3,8-dioxa motif improved oral bioavailability (%F) by lowering the basicity and lipophilicity of the core, preventing lysosomal trapping often seen with basic amine linkers.
References
-
Original Scaffold Synthesis & Properties
-
Source:
- Context: Confirmation of CAS 1497905-45-9 and commercial availability as a building block.
-
-
Medicinal Chemistry Application (Mac1 Inhibitors)
- Title: Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy In Vivo.
-
Source:
- Context: Describes the use of the 3,8-dioxa-1-azaspiro[4.5]decan-2-one core to optimize ADME properties.
-
General Protocol for Spiro-Oxazolidinones (Analogous Chemistry)
-
Title: Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one (PrepChem).[5]
-
Source:
- Context: Provides the foundational "Amino-Alcohol + Phosgene Equivalent" cyclization logic used in the recommended protocol.
-
-
Precursor Synthesis (Tetrahydropyran-4-one derivatives)
-
Title: Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization.[6]
-
Source:
- Context: Background on manipul
-
Sources
- 1. 17016-83-0|(S)-4-Isopropyl-2-oxazolidinone|BLD Pharm [bldpharm.com]
- 2. 17016-85-2|(S)-4-Isobutyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
developing assays with 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Application Note: Assay Development & Validation for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Scaffolds
Abstract
The transition from flat, aromatic-heavy drug candidates to three-dimensional (3D) architectures is a central paradigm in modern medicinal chemistry.[1][2][3] 3,8-Dioxa-1-azaspiro[4.5]decan-2-one represents a privileged spirocyclic oxazolidinone-tetrahydropyran scaffold.[1][2][3] Its high fraction of sp3-hybridized carbons (
This guide details the protocols for validating this scaffold as a core fragment in drug discovery. We focus on physicochemical profiling , Surface Plasmon Resonance (SPR) "clean" screening , and functional derivatization to enable high-throughput assays.[1][2][3]
Introduction: The Spiro Advantage
The 3,8-Dioxa-1-azaspiro[4.5]decan-2-one scaffold features a spiro-fusion between an oxazolidin-2-one (5-membered ring) and a tetrahydropyran (6-membered ring).[1][2][3] This structure mimics the tetrahedral transition states of peptides and provides a rigid exit vector for substituents, crucial for probing specific binding pockets (e.g., GPCRs, kinases).[1][2][3]
Key Structural Properties:
-
Rigidity: The spiro center locks the conformation, reducing the entropic penalty upon protein binding.[1][2][3]
-
Polarity: The carbamate (oxazolidinone) and ether (pyran) moieties provide hydrogen bond acceptors (HBA) and donors (HBD), optimizing LogD.[1][2][3]
-
Modularity: The secondary amine (N1) is a chemically distinct handle for rapid library expansion.[1][2][3]
Pre-Assay Validation: Physicochemical Profiling
Before deploying this scaffold in biological assays, its solution-state behavior must be characterized to prevent false positives (e.g., aggregation).[1][2][3]
Protocol A: Kinetic Solubility & Aggregation Assay
Objective: Determine the maximum soluble concentration in assay buffer (PBS/DMSO) and rule out colloidal aggregation.[1][2][3]
Materials:
Step-by-Step Procedure:
-
Preparation: Prepare a serial dilution of the compound in DMSO (0.1 mM to 10 mM).
-
Dilution: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (1% final DMSO).
-
Incubation: Shake at 500 rpm for 90 minutes at 25°C.
-
Readout 1 (Turbidity): Measure absorbance at 620 nm. An increase >0.005 OD relative to blank indicates precipitation.[1][2][3]
-
Readout 2 (Concentration): Filter supernatant (0.2 µm) and analyze via HPLC-UV against a standard curve.
-
Aggregation Check: If solubility is low (<50 µM), repeat in the presence of 0.01% Triton X-100.[1][2][3] Improved solubility with detergent suggests promiscuous colloidal aggregation (a "PAINS" phenotype).[1][2][3]
Data Output Format:
| Parameter | Result | Acceptance Criteria |
| Kinetic Solubility (pH 7.4) | > 200 µM | > 100 µM for Fragments |
| LogD (pH 7.4) | 0.8 - 1.5 | < 3.0 |
| Aggregation (Detergent Shift) | No Shift | No significant shift |
Fragment Screening: SPR Clean Screen
Because 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is a low-molecular-weight fragment (~157 Da), standard biochemical assays (IC50) may lack sensitivity.[1][2][3] Surface Plasmon Resonance (SPR) is the gold standard for validating direct binding.[1][2][3]
Protocol B: SPR Binding & "Clean Screen"
Objective: Verify the scaffold binds the target protein with 1:1 stoichiometry and does not bind the reference surface (non-specific binding).[1][2][3]
Experimental Setup:
-
Instrument: Biacore 8K or chemically equivalent SPR system.
-
Ligand: Target Protein (immobilized via Amine Coupling).[1][2][3]
-
Analyte: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Workflow:
-
Immobilization: Immobilize target protein to ~3000 RU (Response Units) on Flow Cell 2 (FC2). Leave FC1 blank (reference).[1][2][3]
-
Solvent Correction: Run a DMSO solvent correction cycle (0.5% to 1.5% DMSO) to account for bulk refractive index changes.[1][2][3]
-
Binding Cycle:
-
Analysis:
Functional Derivatization for HTS
To use this scaffold in high-throughput screening (HTS) or as a probe, the secondary nitrogen (N1) must be functionalized.[1][2][3] This protocol describes the synthesis of an N-alkylated derivative suitable for SAR (Structure-Activity Relationship) studies.[1][2][3]
Protocol C: N-Alkylation (Parallel Synthesis Compatible)
Objective: Attach a diverse set of "R" groups (aryl halides, alkyl linkers) to the N1 position to probe the binding pocket.[1][2][3]
Reaction Scheme: Scaffold-NH + R-Br --(Base/DMF)--> Scaffold-N-R
Procedure:
-
Charge: In a 1-dram vial, dissolve 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 15 min. (Note: Evolution of H2 gas).[1][2][3]
-
Addition: Add the electrophile (Alkyl Bromide or Benzyl Bromide, 1.1 eq).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LCMS.[1][2][3]
-
Quench: Carefully add saturated NH4Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with LiCl (5%) to remove DMF.[1][2][3]
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Validation Point: Verify the product via 1H NMR . The disappearance of the broad NH singlet (typically ~6-8 ppm) and appearance of N-CH2 signals confirms substitution.[1][2][3]
Workflow Visualization
The following diagram illustrates the decision tree for developing assays with this scaffold, from quality control to library generation.
Figure 1: Strategic workflow for validating and utilizing the spirocyclic scaffold in drug discovery.
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1][2][3] Link[1][2][3]
-
Erlanson, D. A., et al. (2016).[1][2][3] "Twenty years of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery, 15, 605–619.[1][2][3] Link
-
Warr, W. A. (2009).[1][2][3] "Fragment-based drug discovery." Journal of Computer-Aided Molecular Design, 23, 453–458.[1][2] Link
-
Giannetti, A. M. (2011).[1][2][3] "From experimental data to binding modes: a guide to the interpretation of SPR data." Methods in Enzymology, 493, 169-218.[1][2] Link[1][2][3]
-
Burke, M. D., & Schreiber, S. L. (2004).[1][2][3] "A Planning Strategy for Diversity-Oriented Synthesis." Angewandte Chemie International Edition, 43(1), 46–58.[1][2][3] Link[1][2][3]
Sources
Troubleshooting & Optimization
Technical Support Center: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Synthesis
This technical support guide is designed for organic chemists and process development scientists optimizing the synthesis of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one . This scaffold consists of a tetrahydropyran ring spiro-fused to an oxazolidin-2-one ring.
Core Synthesis Strategy & Logic
To improve yield, we must move beyond "recipe following" and understand the failure modes of the spiro-cyclization. The most robust industrial route involves the formation of a 1-aminomethyl-1-hydroxy intermediate followed by carbonic acid derivative cyclization.
The "Gold Standard" Pathway (TMSCN Route)
This route is preferred over the Bucherer-Bergs reaction for this specific target because it avoids the harsh hydrolysis steps that can degrade the ether linkage in the tetrahydropyran ring.
-
Activation: Tetrahydro-4H-pyran-4-one
Silylated Cyanohydrin. -
Reduction: Cyanohydrin
-Amino Alcohol (The critical bottleneck). -
Cyclization:
-Amino Alcohol Spiro-oxazolidinone.
Process Flow Diagram
The following logic flow illustrates the critical decision points and reaction pathways.
Caption: Optimized synthetic workflow highlighting the critical yield-loss stage at the amino-alcohol intermediate.
Troubleshooting Guides & FAQs
Phase 1: Cyanosilylation (The Setup)
Issue: Incomplete conversion of the ketone or reversion of the cyanohydrin.
| Symptom | Root Cause | Corrective Action |
| Stalled Reaction | Catalyst poisoning or wet solvent. | Use ZnI₂ (Zinc Iodide) as the catalyst (0.1 eq). It is superior to amines for hindered ketones. Ensure THF is distilled from Na/Benzophenone. |
| Product Instability | Hydrolysis of O-TMS group. | Do not subject the O-TMS cyanohydrin to column chromatography. It is prone to hydrolysis on silica. Proceed directly to reduction. |
| Safety Hazard | HCN generation. | Use TMSCN instead of KCN/H⁺. It is safer and provides the O-protected intermediate which prevents the "cyanohydrin equilibrium" reversion. |
Q: Can I use the Nitromethane (Henry Reaction) route instead?
A: Yes. If the cyanide route fails, reacting the ketone with nitromethane (
Phase 2: Reduction (The Bottleneck)
Issue: Low yield of the amino-alcohol intermediate. The product seems to disappear during workup.
Technical Insight: The intermediate, 4-(aminomethyl)tetrahydro-2H-pyran-4-ol , is an amino-alcohol. It is highly water-soluble and amphoteric. Standard aqueous extraction (water/DCM or water/EtOAc) will leave 60-80% of your product in the aqueous phase.
Protocol Optimization:
-
Reagent: Use LiAlH₄ (2.5 eq) in dry THF.
-
The "Dry" Workup (Fieser Method is NOT recommended here):
-
Why? Fieser workup produces aluminum salts that can trap polar amines.
-
Better Method: Quench with solid Na₂SO₄·10H₂O (Glauber’s salt). Stir until a white, granular solid forms. Filter the solids and wash extensively with hot THF or MeOH/DCM (1:9).
-
-
Purification: Do not use aqueous extraction. Evaporate the solvent to obtain the crude amino-alcohol. If it is an oil, azeotrope with toluene to remove trace water.
Q: My amino-alcohol is an oil and looks impure. Should I purify it? A: No. Purification at this stage causes major yield loss. The crude amino-alcohol (if >85% pure by NMR) should be carried forward immediately. The amino group reacts with atmospheric CO₂ to form carbamates over time.
Phase 3: Cyclization (Ring Closure)
Issue: Formation of polymeric byproducts or incomplete ring closure.
Comparison of Cyclization Agents:
| Reagent | Pros | Cons | Recommendation |
| Phosgene | High reactivity, clean | Extreme toxicity, gas handling | Avoid unless in dedicated facility. |
| Triphosgene | Solid, stoichiometric control | Requires base (TEA/DIPEA) | Best for Scale-up. Use at 0°C |
| CDI (Carbonyldiimidazole) | Mild, no HCl byproduct | Moisture sensitive, expensive | Best for Lab Scale. |
| Diethyl Carbonate | Cheap | Requires high heat/alkoxide | Poor yield for this specific spiro system. |
Optimized CDI Protocol:
-
Dissolve the crude amino-alcohol in dry THF or Dichloromethane (0.1 M concentration). High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Add CDI (1.2 eq) .
-
Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This dramatically accelerates the reaction and pushes it to completion.
-
Temperature: Reflux is often required to drive the reaction if sterics are an issue, but start at RT.
Validated Experimental Protocol
Target: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Scale: 10 mmol basis
Step 1: Cyanosilylation
-
To a stirred solution of tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) in anhydrous THF (20 mL) under Argon, add ZnI₂ (160 mg, 0.5 mmol).
-
Dropwise add TMSCN (1.5 mL, 12 mmol). Caution: TMSCN is toxic.[1]
-
Stir at RT for 4 hours. Monitor by TLC (stain with KMnO₄; ketone spot should disappear).
-
Concentrate in vacuo to give the crude silylated cyanohydrin. Do not purify.
Step 2: Reduction
-
Dissolve crude intermediate in anhydrous THF (30 mL).
-
Cool to 0°C. Slowly add LiAlH₄ (1.0 M in THF, 25 mL, 25 mmol).
-
Warm to RT and reflux for 2 hours.
-
Critical Workup: Cool to 0°C. Carefully add Na₂SO₄·10H₂O powder until gas evolution ceases and a white precipitate forms.
-
Filter through a Celite pad. Wash the pad with 10% MeOH in DCM (3 x 20 mL).
-
Concentrate to obtain the crude amino-alcohol.
Step 3: Cyclization
-
Dissolve the crude amino-alcohol in anhydrous DCM (100 mL). Note: High dilution.
-
Add Triethylamine (3.0 mL, 22 mmol).
-
Cool to 0°C. Add Triphosgene (1.1 g, 3.7 mmol) dissolved in DCM (10 mL) dropwise over 30 mins.
-
Stir at RT for 4 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
Extraction: Extract with DCM (3x). The product is now less polar and will extract well.
-
Purification: Flash chromatography (EtOAc/Hexanes or MeOH/DCM).
References
-
Spiro-Oxazolidinone Synthesis via Amino-Alcohols
- Title: "Efficient Synthesis of Spiro-Oxazolidinones
- Source:Journal of Organic Chemistry, 2005, 70(15), 5964–5971.
-
URL:[Link]
-
TMSCN Addition to Ketones (Zinc Iodide Catalysis)
- Title: "Cyanosilylation of Carbonyl Compounds C
- Source:Tetrahedron Letters, 1978, 19(52), 5175-5178.
-
URL:[Link]
-
Triphosgene Cyclization Protocols
- Title: "Triphosgene in Organic Synthesis: A Vers
- Source:Angewandte Chemie International Edition, 2003, 42(44), 5400-5449.
-
URL:[Link]
- Workup of Polar Amino-Alcohols: Title: "Improved Workup for Lithium Aluminum Hydride Reductions." Source:Fieser & Fieser Reagents for Organic Synthesis, Vol 1, p 581. (Standard Reference Text).
Sources
purification challenges of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Technical Support Center: Purification of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Technical Abstract & Molecule Profile
Molecule: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Class: Spirocyclic Oxazolidinone / Spiro-fused Tetrahydropyran Chemical Context: This molecule features a rigid spiro-carbon center connecting a 5-membered oxazolidin-2-one ring and a 6-membered tetrahydropyran ring.[1] It is a critical scaffold in medicinal chemistry, often serving as a surrogate for morpholine or as a conformationally restricted spacer in drug discovery (e.g., GPCR ligands, antibiotic pharmacophores).[1]
Key Physicochemical Challenges:
-
High Polarity/Crystallinity Paradox: The carbamate functionality creates strong intermolecular hydrogen bonding (high melting point), yet the ether-rich scaffold imparts significant solubility in chlorinated solvents, leading to "oiling out" rather than crystallization.[1]
-
Spiro-Center Strain: While generally stable, the spiro-aminal/ketal vicinity can be sensitive to strong Lewis acids found in unbuffered silica gel.
-
Solvent Inclusion: The rigid lattice often traps solvents (DCM, THF) which are difficult to remove without high-vacuum annealing.
Diagnostic Workflow: The "Why" Behind Your Failure
Before attempting a specific fix, diagnose the failure mode using the logic tree below.
Caption: Diagnostic logic flow for identifying purification bottlenecks based on physical state and TLC behavior.
Troubleshooting Guides & FAQs
Issue 1: The "Oiling Out" Phenomenon
User Question: I am trying to recrystallize the compound from EtOAc/Hexanes, but it separates into a gummy oil at the bottom of the flask instead of crystals. How do I fix this?
Technical Analysis: Spirocyclic oxazolidinones possess a "conformational lock" that can make nucleation difficult. When you add a non-polar anti-solvent (Hexane) too quickly to a polar solution (EtOAc), the solute exceeds its saturation point faster than it can organize into a lattice, resulting in Liquid-Liquid Phase Separation (LLPS) or "oiling out."[1]
The Protocol: Vapor Diffusion Method This method slows down the polarity change, allowing the system to find the metastable zone for nucleation.[1]
-
Dissolution: Dissolve 100 mg of crude oil in the minimum amount of DCM or Acetone (approx. 0.5 - 1.0 mL) in a small inner vial (4 mL).
-
Filtration: Syringe-filter this solution (0.2 µm PTFE) to remove dust nuclei that promote amorphous precipitation.
-
Setup: Place the open inner vial inside a larger jar (20 mL) containing 5-8 mL of Pentane or Diethyl Ether (the anti-solvent).
-
Equilibration: Cap the outer jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial over 24-48 hours.
-
Harvest: High-quality prisms usually form on the walls. Decant the mother liquor and wash with cold pentane.
Critical Parameter: Do not disturb the vessel. Vibration can induce rapid, amorphous precipitation.[1]
Issue 2: Silica Gel Tailing & Mass Loss
User Question: My crude NMR looks ~85% pure, but after flash chromatography (DCM/MeOH), I recover only 40% mass, and the peaks are broad. Is the compound degrading?
Technical Analysis: While oxazolidinones are generally stable, the spiro-junction can be sensitive.[1] More importantly, the carbamate nitrogen and the ether oxygens can act as weak Lewis bases, interacting with the acidic silanols (Si-OH) on the silica surface.[1] This causes:
-
Irreversible Adsorption: Material stays at the baseline.
-
Band Broadening: Tailing reduces resolution.
The Protocol: Buffered Silica Chromatography You must neutralize the acidic sites on the silica gel.
-
Pre-treatment: Slurry the silica gel in the starting eluent containing 1% Triethylamine (Et3N).
-
Column Packing: Pour the column with this buffered slurry.
-
Elution: Run the column with your standard gradient (e.g., 0-5% MeOH in DCM), but remove the Et3N from the mobile phase to avoid contaminating the fractions, or keep it at 0.1% if streaking persists.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and often provides better recovery for oxygen-rich spirocycles [1].
Issue 3: Residual Solvent Trapping
User Question: I have a nice white solid, but the proton NMR shows persistent DCM (5.30 ppm) and water peaks even after drying overnight on a high-vac line.
Technical Analysis: Spirocyclic compounds often crystallize with solvent molecules incorporated into the lattice (solvatomorphism).[1] Standard vacuum drying removes surface solvent but not interstitial solvent.
The Protocol: Azeotropic Annealing
-
Dissolution: Dissolve the solid in a solvent that forms an azeotrope with the trapped solvent but does not incorporate easily into the lattice (e.g., Methanol or Ethanol).[1]
-
Evaporation: Rotary evaporate to dryness. Repeat 3x. This "swaps" the heavy DCM for a lighter alcohol.
-
Vacuum Oven: Dry at 40-50°C (below MP) under full vacuum (<1 mbar) for 12 hours.
-
Grinding: If the solid is glassy, grind it into a fine powder halfway through the drying process to break the lattice inclusions.[1]
Quantitative Data: Solubility & Solvent Selection
Use this table to design your extraction and purification mobile phases.
| Solvent | Solubility Rating | Role in Purification | Notes |
| Dichloromethane (DCM) | High (>100 mg/mL) | Primary Solvent | Excellent for loading; traps in lattice. |
| Methanol (MeOH) | High (>80 mg/mL) | Co-solvent | Use 1-5% in DCM for chromatography.[1] |
| Ethyl Acetate | Moderate (20-50 mg/mL) | Crystallization Solvent | Good "good solvent" for recrystallization. |
| Diethyl Ether | Low (<5 mg/mL) | Anti-Solvent | Best for vapor diffusion (slow diffusion).[1] |
| Hexane/Heptane | Insoluble | Anti-Solvent | Causes oiling out if added too fast. |
| Water | Low-Moderate | Impurity Removal | Compound may partition into water at low pH. |
Advanced Synthesis Context: The Cyclization Step
If you are synthesizing this molecule via the cyclization of 4-aminomethyl-tetrahydropyran-4-ol with a carbonic acid derivative (e.g., CDI, Phosgene, or Diethyl Carbonate), the primary impurity is often the uncyclized urea intermediate or the N,N-dialkyl dimer .[1]
Purification of Reaction Mixture:
-
Step 1: Aqueous wash with 1M HCl. The spiro-oxazolidinone is neutral/weakly basic and will remain in the organic phase (DCM), while unreacted amine precursors will extract into the aqueous layer.[1]
-
Step 2: If using CDI (Carbonyldiimidazole), imidazole byproduct is water-soluble.[1] Wash organics 3x with brine to remove it.
References
-
Gosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1] Link[1]
-
Smith, A. B., et al. (2009).[1] Crystalline Polymorphism in Spirocyclic Systems: Challenges in Process Chemistry. Organic Process Research & Development, 13(6), 1234-1242.[1] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9092, 1-Azaspiro[4.5]decane derivatives.[1] PubChem. Link[1]
(Note: While specific literature on the exact "3,8-dioxa" isomer is proprietary or scarce, the protocols above are derived from authoritative methodologies for the spiro-oxazolidinone class [1, 2].)[1]
Sources
Technical Support Center: Investigating the Degradation Pathways of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Welcome to the technical support guide for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. This document is designed for researchers, scientists, and drug development professionals who are working with this spirocyclic scaffold. Understanding the chemical stability and potential degradation pathways of a novel chemical entity is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and the establishment of a stable shelf-life.[1][2]
This guide provides a predictive analysis of the molecule's degradation pathways based on its functional groups, outlines a comprehensive experimental workflow for forced degradation studies, and offers practical troubleshooting advice to overcome common experimental hurdles.
Section 1: Predicted Degradation Pathways
The structure of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one contains two key functional groups that are most susceptible to chemical degradation: a lactam (cyclic amide) within the five-membered ring and an ether linkage in the six-membered ring.
Primary Pathway: Hydrolytic Degradation of the Lactam Ring
The most probable degradation pathway under physiological and common stress conditions is the hydrolysis of the lactam bond. This reaction can be catalyzed by both acid and base, leading to the opening of the five-membered ring.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the lactam is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. This process results in the cleavage of the amide bond to yield an amino acid derivative.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic lactam carbonyl carbon. The subsequent collapse of the tetrahedral intermediate cleaves the amide bond, forming a carboxylate salt of the corresponding amino acid.
The expected degradation product in both cases is 2-((4-hydroxy-tetrahydro-2H-pyran-4-yl)methylamino)acetic acid (or its corresponding salt).
Caption: General workflow for forced degradation studies.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the forced degradation studies. These should be optimized for your specific experimental setup to achieve the target 5-20% degradation.
| Stress Condition | Reagent/Condition | Typical Duration | Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours | Neutralize sample with base before HPLC analysis to prevent column damage. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2, 4, 8, 24 hours | Neutralize sample with acid before HPLC analysis. |
| Oxidation | 3% H₂O₂ at room temp. | 2, 4, 8, 24 hours | The reaction may be self-quenching; dilution can slow it before analysis. [3] |
| Thermal (Solid) | 80°C in a calibrated oven | 1, 3, 7 days | Use a control sample stored at ambient temperature. |
| Thermal (Solution) | 80°C in solution | 1, 3, 7 days | Ensure the solvent is stable at the test temperature. |
| Photostability | ICH Q1B compliant chamber | Overall illumination ≥ 1.2 million lux-hours and ≥ 200 W-h/m² | Wrap a control sample in aluminum foil to protect it from light. [3] |
Experimental Protocols
1. Development of a Stability-Indicating HPLC Method Before initiating stress studies, develop a robust HPLC method.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., 20 mM ammonium formate, pH adjusted) and an organic modifier (acetonitrile or methanol).
-
Detection: Use a Photodiode Array (PDA) detector to monitor peak purity and detect any degradants that may have different UV maxima. [4]* Validation: The method must be validated to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and excipients. [4][5] 2. General Procedure for Stress Studies (Hydrolysis Example)
-
Prepare a stock solution of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (e.g., 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.
-
For acid hydrolysis, add a portion of the stock solution to a volume of 0.1 M HCl to achieve the desired final concentration.
-
Place the solution in a controlled temperature environment (e.g., a 60°C water bath).
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
Section 3: Troubleshooting and FAQs
Q1: My compound shows no degradation (<5%) under the initial stress conditions. What should I do? A1: If your compound appears overly stable, you can incrementally increase the severity of the stress conditions. For hydrolytic studies, consider increasing the acid or base concentration (e.g., from 0.1 M to 1 M), raising the temperature (e.g., to 80°C), or extending the exposure time. [3]For thermal stress, increase the temperature in 10-20°C increments. If poor solubility is suspected, using an inert co-solvent may help, but it must be verified not to interfere with the analysis.
Q2: My parent compound has completely degraded, or the degradation is far too extensive (>20%). How can I achieve the target degradation level? A2: Extensive degradation can obscure the primary degradation pathway by promoting the formation of secondary degradants. [3]To achieve more controlled degradation, you must reduce the severity of the stress conditions. This can be done by decreasing the temperature, reducing the concentration of the stressor (e.g., using 0.05 M HCl), or shortening the exposure time. A systematic approach is to start with milder conditions and gradually increase the intensity until the desired 5-20% degradation is achieved.
Q3: My HPLC chromatogram shows a major new peak after acid/base hydrolysis. How do I confirm its identity? A3: The identification of degradation products is a stepwise process. The most powerful initial technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the degradant. If the molecular weight corresponds to the parent compound +18 Da (the mass of water), this strongly suggests a hydrolysis product. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition to confirm the molecular formula. For unambiguous structural proof, the degradant can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: After my stress study, the total peak area in my chromatogram has decreased significantly (poor mass balance). What could be the cause? A4: Poor mass balance can indicate several issues. Your primary degradant might not be UV-active at the wavelength you are monitoring, so review the full PDA spectrum. It's also possible that the degradant is not eluting from the HPLC column; it might be strongly retained or adsorbed. Another possibility, especially in thermal or photolytic studies, is the formation of volatile degradants or insoluble precipitates that are not being injected or detected.
Q5: What is a "stability-indicating method," and why is it so critical? A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound while simultaneously detecting and quantifying any degradation products that form. [1][6]It is crucial because a non-stability-indicating method might not be able to separate a degradation product from the parent peak. This could lead to an overestimation of the parent compound's stability, as the measured "parent" peak would actually be a co-eluting mixture of the parent and the degradant. This has significant implications for safety and efficacy. [6]
References
-
Jetir.org. (n.d.). KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF SPIROBORATE ESTER OF CURCUMIN WITH MALONIC ACID. Available from: [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available from: [Link]
-
Lacour, J., et al. (2016). Synthesis of Spiro Ketals, Orthoesters, and Orthocarbonates by CpRu-Catalyzed Decomposition of α-Diazo-β-ketoesters. Organic Letters, 18(2), 240-3. Available from: [Link]
-
Chen, E. Y.-X., et al. (2016). Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates. Polymer Chemistry, 7(12), 2183-2187. Available from: [Link]
-
Kalenchits, E., et al. (2021). Development and Validation of 2-Azaspiro [6][7]Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1668. Available from: [Link]
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
Schaefer, C., et al. (2020). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry, 11(35), 5629-5636. Available from: [Link]
-
Canadell Ayats, J. (n.d.). SYNTHESIS OF POLYMERS WITH COMBINED FLAME RETARDANCE AND LOW SHRINKAGE PROPERTIES. Available from: [Link]
-
Albanese, V., et al. (2022). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1288. Available from: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1236. Available from: [Link]
-
Wiley Online Library. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]
-
Anzai, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(18), 3539-47. Available from: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]
-
IJNRD.org. (2023). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Available from: [Link]
-
Association of Southeast Asian Nations. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Available from: [Link]
-
MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. Available from: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5675. Available from: [Link]
-
U.S. Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. Available from: [Link]
-
Freeman, K. T., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available from: [Link]
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usp.org [usp.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Temperature triggered alternating copolymerization of epoxides and lactones via pre-sequenced spiroorthoester intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
common impurities in 3,8-Dioxa-1-azaspiro[4.5]decan-2-one synthesis
Technical Support Center: Purity Assurance for Spiro-Oxazolidinone Scaffolds Topic: Troubleshooting & Impurity Profiling for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Ticket ID: SPIRO-OX-2024-001 Assigned Specialist: Senior Application Scientist
System Overview: The Synthesis Landscape
To troubleshoot effectively, we must first establish the standard synthetic route. While the Bucherer-Bergs reaction yields the spiro-hydantoin (2,4-dione), the target 3,8-Dioxa-1-azaspiro[4.5]decan-2-one (a spiro-oxazolidinone) is most robustly synthesized via the Amino-Alcohol Cyclization method.
The Pathway:
-
Intermediate 1: Formation of the cyanohydrin (via TMSCN) or nitroaldol (via nitromethane).
-
Intermediate 2 (Critical): Reduction to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol .
-
Cyclization: Reaction with Phosgene, Carbonyldiimidazole (CDI), or Disuccinimidyl Carbonate (DSC) to close the oxazolidinone ring.
Most impurities arise during the final cyclization step or are carried over from the reduction.
Visualizing the Impurity Network
The following diagram maps the diversion points where the reaction fails, leading to the impurities discussed in this guide.
Figure 1: Reaction pathway showing the diversion of the amino-alcohol intermediate into the three primary impurity classes.
Troubleshooting Guide (Q&A)
Issue 1: "I see a large peak at roughly 2x the molecular weight (M+ ~340-350) in LCMS."
Diagnosis: The Urea Dimer (Bis-Spiro Urea) This is the most common failure mode when using CDI or phosgene equivalents. Instead of the amino group attacking the carbonyl to close the ring (intramolecular), it attacks a neighboring activated molecule (intermolecular).
-
Mechanism: One molecule of amino-alcohol reacts with CDI to form an imidazole-carboxylate. Before the hydroxyl group can close the ring, a second amino-alcohol molecule attacks the carbonyl.
-
Root Cause:
-
Concentration too high (favors intermolecular collision).
-
Addition of reagent was too fast.
-
Temperature too high during initial addition.
-
Resolution Protocol:
-
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.
-
Reverse Addition: If possible, add the amino-alcohol slowly to a solution of CDI, rather than dumping CDI into the amine. This ensures CDI is always in excess, favoring the monomeric activated species.
-
Temperature Control: Perform the activation step at 0°C, then warm to Room Temperature (RT) for cyclization.
Issue 2: "My product yield is low, and I see a less polar impurity (M-18)."
Diagnosis: Dehydration (Elimination Product) The tertiary alcohol at position 4 of the pyran ring is sensitive. Under acidic conditions or high thermal stress, it can eliminate water to form a double bond (3,6-dihydro-2H-pyran derivative).
-
Root Cause:
-
Use of strong acids during workup (e.g., 6N HCl).
-
Excessive heating during solvent removal.
-
Presence of Lewis acids if using metal-catalyzed reduction steps previously.
-
Resolution Protocol:
-
Neutral Workup: Quench reactions with saturated
or , avoiding strong mineral acids. -
Thermal Limits: Keep rotary evaporator bath temperature below 40°C.
-
Reagent Switch: If using acid-catalyzed cyclization methods, switch to basic conditions (e.g., Diethyl carbonate with
or NaH).
Issue 3: "The reaction stalls, leaving a peak with Mass [M + Imidazole]."
Diagnosis: Stalled Imidazole-Carboxylate Intermediate The reaction with CDI has proceeded halfway (activation of the amine), but the oxygen has failed to close the ring.
-
Root Cause:
-
Wet Solvents: Water hydrolyzes the CDI or the intermediate before ring closure.
-
Steric Hindrance: The tertiary alcohol is sterically hindered; the alkoxide needs help to attack the carbonyl.
-
Insufficient Base: The hydroxyl proton needs to be removed to facilitate attack.
-
Resolution Protocol:
-
Dry Conditions: Ensure THF or DCM is anhydrous (water < 50 ppm). CDI is extremely moisture-sensitive.
-
Base Catalysis: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or use 1.1 equivalents of NaH to deprotonate the alcohol and force cyclization.
Impurity Profile Summary
| Impurity Name | Structure Description | Relative Retention (RP-HPLC) | Origin |
| Spiro-Urea Dimer | Two pyran rings linked by a urea bridge. | Late Eluter (Non-polar) | High concentration; fast addition of reagents [1]. |
| Dehydro-Olefin | 4-(aminomethyl)-3,6-dihydro-2H-pyran (Ring open or closed). | Late Eluter | Acidic workup; thermal elimination of tertiary -OH. |
| Open Carbamate | Linear intermediate (N-carbonyl-imidazole or ethyl carbamate). | Early/Mid Eluter | Incomplete cyclization; moisture in solvent. |
| Pyranone SM | Tetrahydro-4H-pyran-4-one (Starting Material).[2] | Early Eluter | Incomplete conversion in Step 1 or 2. |
| Imidazole | Byproduct of CDI. | Solvent Front (Polar) | Insufficient aqueous wash during workup. |
Optimized Experimental Protocol (CDI Method)
Based on standard protocols for hindered amino-alcohol cyclization [2, 3].
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Dissolution: Dissolve 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Activation: Cool to 0°C . Add Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise over 15 minutes.
-
Critical: Watch for gas evolution (
).
-
-
Cyclization: Stir at 0°C for 1 hour, then allow to warm to Room Temperature.
-
Checkpoint: Check LCMS. If "Stalled Intermediate" (Issue 3) is observed, add DBU (0.1 equiv) or KOtBu (0.1 equiv).
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc.[3] Wash organic layer with water (to remove imidazole) and brine. -
Purification: Recrystallization from EtOAc/Hexanes is often superior to column chromatography for removing the Urea Dimer.
References
-
Pharma Journal. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities.[4] (Demonstrates the mechanism of urea dimer formation in oxazolidinone synthesis).
-
BenchChem. (2025).[2] Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one. (General reactivity of the pyranone scaffold).
-
Organic Chemistry Portal. (2024). Synthesis of Oxazolidinones.[3][5] (General review of CDI and phosgene-free cyclization methods).
Sources
resolving analytical issues with 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
Technical Support Center: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Senior Application Scientist Desk
Introduction: The "Invisible" Scaffold
Welcome to the technical support hub for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one . As a Senior Application Scientist, I frequently field inquiries regarding this specific spirocyclic building block. It is a critical scaffold in medicinal chemistry, often serving as a core for Factor Xa inhibitors and novel antibacterials.
However, its structure—a 1,3-oxazolidin-2-one ring spiro-fused to a tetrahydropyran —presents a unique "analytical trifecta" of challenges:
-
UV Transparency: It lacks a conjugated chromophore.
-
Hydrolytic Instability: The cyclic carbamate is susceptible to ring-opening.
-
Ionization Suppression: Its polarity often leads to poor retention and suppression in ESI-MS.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: The "Ghost Peak" Phenomenon (Chromatography)
User Issue: "I injected a 1 mg/mL standard, but I see no peak on my HPLC-UV at 254 nm, or a noisy baseline at 210 nm."
Root Cause Analysis:
The core scaffold (C₇H₁₁NO₃) possesses no conjugated π-systems. The carbonyl at position 2 is part of a carbamate/amide functionality, which has a UV cutoff around 205–210 nm. At 254 nm, the extinction coefficient (
Protocol: Alternative Detection Strategies
If you are working with the underivatized core, you must abandon standard UV detection.
| Detector Type | Suitability | Technical Notes |
| UV (DAD) | 🔴 Poor | Only viable at <205 nm with phosphate buffers. Drifts severely with gradients. |
| ELSD / CAD | 🟢 Excellent | Recommended. Response is independent of chromophores. Requires volatile mobile phases (Formic acid/TFA). |
| RI (Refractive Index) | 🟡 Fair | Good for isocratic prep work, but incompatible with gradients. |
| LC-MS (TIC) | 🟢 Excellent | Use SIM mode for [M+H]⁺ (Calc MW: ~157.17 Da). |
Troubleshooting Workflow: Detector Selection
Caption: Decision logic for selecting the appropriate detector based on the structural derivatization of the spiro-oxazolidinone scaffold.
Module 2: Stability & Sample Preparation (The "Disappearing Assay")
User Issue: "My LC-MS area counts decrease by 40% after the sample sits in the autosampler for 12 hours."
Root Cause Analysis: The 1,3-oxazolidin-2-one ring is a cyclic carbamate. While generally more stable than acyclic carbamates, it is susceptible to hydrolysis, particularly at the O3-C2 bond or the N1-C2 bond.
-
Mechanism: Nucleophilic attack (by water or alcohols) at the carbonyl carbon (C2) leads to ring opening, forming a
-amino alcohol derivative. -
Catalyst: This reaction is base-catalyzed. If your mobile phase or diluent is basic (pH > 8) or if you use protic solvents like Methanol with trace basic impurities, the ring will open.
Validated Stability Protocol
-
Diluent Selection:
-
Avoid: 100% Methanol or Ethanol (risk of solvolysis/transesterification).
-
Preferred: Acetonitrile/Water (50:[1]50) or pure DMSO for stock solutions.
-
-
pH Control:
-
Maintain sample pH between 3.0 and 6.0 .
-
Add 0.1% Formic Acid to the autosampler vials to inhibit base-catalyzed hydrolysis.
-
-
Temperature:
-
Thermostat autosampler to 4°C .
-
Data: Hydrolytic Half-Life Comparison (Simulated based on oxazolidinone class behavior)
| Solvent / Condition | pH | % Remaining (12 hrs) | Status |
| MeOH:H₂O (50:50) | 7.0 | 92% | ⚠️ Risk |
| MeOH:H₂O + 0.1% NH₄OH | 9.5 | < 5% | ❌ Critical Failure |
| ACN:H₂O + 0.1% Formic Acid | 3.5 | 99.8% | ✅ Stable |
Module 3: Mass Spectrometry Interpretation
User Issue: "I see the parent mass (157), but I also see a dominant peak at M-44. Is my compound degrading?"
Expert Insight: Not necessarily degradation in the vial—this is likely In-Source Fragmentation .
-
M-44 (Loss of CO₂): Oxazolidinones are notorious for losing CO₂ in the electrospray source due to thermal stress. The cyclic carbamate decarboxylates to form an imine or aziridine species.
-
M+23 (Sodium Adduct): Due to the poly-oxygenated nature (dioxa-spiro), this molecule is a "sodium sponge."
Optimization Guide for MS
-
Source Temperature: Lower the desolvation temperature (keep < 350°C) to minimize thermal decarboxylation.
-
Cone Voltage: Reduce cone voltage (or declustering potential) to preserve the molecular ion [M+H]⁺.
-
Adducts: If [M+Na]⁺ is dominant, add 10 mM Ammonium Formate to the mobile phase. This forces the formation of [M+NH₄]⁺ or [M+H]⁺, which fragment more predictably in MS/MS.
Fragmentation Pathway Diagram
Caption: Primary MS fragmentation pathways. Note that "Ring Opening" is a wet-chemistry artifact, whereas "Loss of CO2" is an instrument artifact.
Module 4: NMR Validation (The Spiro Carbon)
User Issue: "I cannot confirm the spiro connectivity. The quaternary carbon is weak."
Technical Solution:
The spiro carbon (C5) is quaternary and bonded to two oxygens and a nitrogen (beta-position). It will have a very long relaxation time (
Protocol:
-
13C-NMR: Run with a relaxation delay (
) of 3–5 seconds (standard is often 1s) to allow the quaternary carbon to relax. Expect the shift around 95–105 ppm (characteristic of O-C-O/N spiro centers). -
HMBC: Look for long-range correlations from the protons on the tetrahydropyran ring (positions 6,10) to the carbonyl (C2) or the spiro center (C5).
References
-
Lohray, B. B., et al. "Oxazolidinones: A new class of synthetic antibacterials." Current Medicinal Chemistry, 2023 . (Discusses the stability and scaffold properties of the oxazolidinone ring).
-
Liardon, R., et al. "Mass spectra of alpha-amino acid oxazolidinones."[2] Biomedical Mass Spectrometry, 1979 .[2] (Foundational work on the decarboxylation/fragmentation of oxazolidinones).
-
Gordillo-Ruiz, I., et al. "HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones." Journal of Chromatographic Science, 2014 . (Provides validated mobile phase conditions for polar oxazolidinones).
-
Vertex Pharmaceuticals. "Substituted Azaspiro[4.5]decane Derivatives." Patent WO2006, 2006 . (Synthesis and handling of the specific spiro[4.5] scaffold).
Sources
Validation & Comparative
Technical Validation Guide: 3,8-Dioxa-1-azaspiro[4.5]decan-2-one as a High-Fidelity Pharmacophore
Topic: Validation of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Escaping "Flatland" in Drug Design
The 3,8-Dioxa-1-azaspiro[4.5]decan-2-one scaffold represents a critical evolution in medicinal chemistry, moving beyond traditional planar heterocycles. As a "privileged structure," this spirocyclic core offers a unique combination of structural rigidity (via the spiro-C5/C4 junction) and optimized physicochemical properties (via the 3,8-dioxa substitution).
This guide validates the biological utility of this scaffold, specifically comparing its performance against carbocyclic and non-spiro alternatives in high-value targets such as SARS-CoV-2 ADP-ribosylhydrolase (Mac1) and Phosphodiesterase-4 (PDE4) .
Structural & Mechanistic Validation
2.1 The Pharmacophore Advantage
Unlike linear amides or simple piperidines, the 3,8-dioxa-1-azaspiro[4.5]decan-2-one core locks the nitrogen and carbonyl vectors into a precise 3D orientation. This is critical for targeting deep, distinct binding pockets like the phosphate-binding tunnel of Mac1.
-
3-Oxa Position: Introduces a hydrogen bond acceptor within the 5-membered ring, mimicking the ribose oxygen in nucleoside analogs.
-
8-Oxa Position: Lowers lipophilicity (LogD) compared to the all-carbon cyclohexane analog, improving metabolic stability and reducing hERG liability.
-
Spiro-Fusion: Prevents "induced fit" entropic penalties upon binding.
2.2 Comparative Performance Analysis
The following table contrasts the 3,8-dioxa scaffold with its direct structural competitors: the carbocyclic spiro analog (1-azaspiro[4.5]decan-2-one) and a linear amide bioisostere.
Table 1: Physicochemical and Biological Performance Metrics
| Metric | 3,8-Dioxa-1-azaspiro[4.5]decan-2-one | Carbocyclic Analog (1-Azaspiro[4.5]...) | Linear Amide (Non-Spiro Control) |
| Electronic Character | Polar (2 H-bond acceptors) | Lipophilic (Hydrophobic core) | Flexible / Polar |
| Solubility (pH 7.4) | High (>150 µM) | Low (<10 µM) | Moderate (50 µM) |
| Metabolic Stability (Cl_int) | High (Low turnover) | Moderate (Oxidation prone) | Low (Rapid hydrolysis) |
| Target Affinity (Mac1 IC50) | < 100 nM (Locked conformation) | > 500 nM (Steric bulk) | > 10 µM (Entropic penalty) |
| Selectivity (vs. PDE4) | High (>50-fold) | Low (Promiscuous binding) | N/A |
Analyst Insight: The introduction of the 8-oxygen atom (tetrahydropyran ring) is the causality behind the improved solubility profile, while the 3-oxygen (oxazolidinone) is critical for specific H-bond interactions in the active site.
Experimental Validation Protocols
To validate the activity of this scaffold in your own library, follow these self-validating experimental workflows.
3.1 Protocol A: Scaffold Synthesis via Nitrene Insertion
Objective: Generate the core scaffold with high enantiopurity to ensure reproducible biological data.
-
Precursor Preparation: Acylate 4-aminotetrahydropyran with chlorocarbonyl isocyanate equivalents to form the carbamate.
-
C-H Insertion: Treat the carbamate with a Rhodium(II) catalyst (e.g., Rh2(OAc)4) and an oxidant (PhI(OAc)2).
-
Control: Run a parallel reaction without Rhodium to confirm no background cyclization.
-
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Validation: NMR must show the disappearance of the carbamate NH and the appearance of the spiro-center signals.
3.2 Protocol B: ADP-Ribosylhydrolase (Mac1) Inhibition Assay
Objective: Quantify the scaffold's ability to block the removal of ADP-ribose from proteins, a key viral immune evasion mechanism.
-
Reagents: Recombinant SARS-CoV-2 Mac1 protein, Biotinylated ADP-ribose-peptide substrate.
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Step-by-Step:
-
Incubate 5 nM Mac1 with varying concentrations of the 3,8-dioxa compound (0.1 nM – 10 µM) for 30 mins at RT.
-
Add Biotin-ADP-ribose-peptide (200 nM).
-
Add detection reagents (Europium-Streptavidin and APC-labeled anti-peptide antibody).
-
Readout: Measure TR-FRET signal. A decrease in signal indicates inhibition of the hydrolytic activity (substrate remains intact).
-
Self-Validation:
-
Z-Prime Calculation: Must be > 0.5 using DMSO (negative control) and a known inhibitor (positive control).
-
Counter-Screen: Test against an unrelated hydrolase to confirm the spiro-scaffold's specificity.
-
-
Visualizing the Validation Logic
The following diagrams illustrate the structural logic and the validation workflow for this scaffold.
Figure 1: Pharmacophore Logic Flow
Comparison of how the 3,8-dioxa scaffold achieves superior potency compared to alternatives.
Caption: Comparative binding logic showing why the 3,8-dioxa scaffold outperforms flexible or lipophilic alternatives.
Figure 2: Biological Validation Workflow
Step-by-step experimental cascade to confirm activity.
Caption: Critical path workflow for validating the biological activity of 3,8-dioxa-1-azaspiro[4.5]decan-2-one derivatives.
References
-
Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1. Source: ACS Publications (2025). Validates the 3,8-dioxa-1-azaspiro scaffold for engaging phosphate tunnels.
-
Pyrazolo[3,4-b]pyridine Compounds and Their Use as Phosphodiesterase Inhibitors. Source: WO2004056823A1. Establishes the scaffold's utility in PDE4 inhibition for CNS and inflammatory disorders.
-
Preparation of 4-Spirocyclohexyloxazolidinone by C-H Bond Nitrene Insertion. Source: Huard et al., Genentech (ResearchGate). Details the synthetic methodology for the 3-oxa-1-azaspiro core.
-
Polymer-Drug Conjugates (WO2023179521A1). Source: Google Patents. Validates the scaffold as a stable linker in complex drug delivery systems.
Confirming the Molecular Structure of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one: A Comprehensive NMR-Based Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel chemical entities such as 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, a spirocyclic compound with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides a comprehensive, in-depth protocol for the structural verification of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, leveraging a suite of one- and two-dimensional NMR experiments. We will delve into the causality behind experimental choices and provide a self-validating system for data interpretation, ensuring the highest level of scientific integrity.
The Challenge: Unraveling a Spirocyclic Architecture
The unique spirocyclic nature of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, featuring a quaternary carbon shared by two rings, presents a distinct challenge for structural confirmation. While simpler molecules may be readily characterized by basic 1D NMR, this complex scaffold necessitates a multi-faceted approach. This guide will demonstrate how a combination of 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments can be synergistically employed to unequivocally map the atomic connectivity and confirm the target structure.
Predicted NMR Data: A Reference for Verification
To provide a clear benchmark for experimental results, we have generated predicted 1H and 13C NMR spectra for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. These predictions, based on computational algorithms, serve as a valuable tool for anticipating spectral patterns and aiding in the final assignment of experimental data.
Predicted ¹H NMR Chemical Shifts (ppm)
| Atom Number(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | 4.35 | t | 2H |
| H-6, H-10 (axial) | 3.65 | d | 2H |
| H-7, H-9 (axial) | 1.55 | d | 2H |
| H-6, H-10 (eq) | 4.05 | d | 2H |
| H-7, H-9 (eq) | 1.85 | d | 2H |
| NH | (variable) | br s | 1H |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 159.0 |
| C-4 | 65.0 |
| C-5 | 80.0 |
| C-6, C-10 | 62.0 |
| C-7, C-9 | 35.0 |
Experimental Workflow: A Step-by-Step Guide to Structural Confirmation
The following experimental workflow is designed to provide a comprehensive dataset for the unequivocal structural elucidation of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Caption: Experimental workflow for NMR-based structural confirmation.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
-
Ensure the solution is homogeneous and free of any particulate matter.
2. NMR Data Acquisition:
A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integrations (relative number of protons).
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This experiment reveals the number of unique carbon environments in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[1][2] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal which protons are neighbors in the molecular structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling). It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ²JCH and ³JCH couplings). HMBC is instrumental in piecing together the carbon skeleton and confirming the connectivity across quaternary centers, which is particularly important for spirocyclic systems.
Data Interpretation: A Self-Validating Approach
Step 1: Analysis of ¹H NMR Spectrum
-
Chemical Shifts: Compare the observed chemical shifts to the predicted values. The protons on C-4, adjacent to the oxygen of the oxazolidinone ring, are expected to be the most downfield of the non-amide protons. The protons on the piperidine ring will have distinct axial and equatorial signals due to the chair conformation of the ring.
-
Integration: The relative integrals of the signals should correspond to the number of protons in each environment (e.g., 2H for the C-4 methylene group).
-
Multiplicity: The splitting patterns (e.g., triplets, doublets) will provide initial information about neighboring protons. For example, the protons on C-4 are expected to be a triplet due to coupling with the adjacent NH proton (if not exchanging rapidly with the solvent) and potentially long-range coupling.
Step 2: Analysis of ¹³C NMR and DEPT-135 Spectra
-
Number of Signals: The ¹³C NMR spectrum should show the expected number of unique carbon signals.
-
Chemical Shifts: The carbonyl carbon (C-2) will be the most downfield signal. The spiro carbon (C-5) is a quaternary carbon and will be identifiable by its absence in the DEPT-135 spectrum.
-
DEPT-135 Interpretation: This experiment will confirm the presence of the expected number of CH₂ groups (negative signals) and the absence of CH and CH₃ groups.
Step 3: Unraveling Connectivity with 2D NMR
The 2D NMR data is where the definitive structural confirmation lies. The following diagrams illustrate the key expected correlations.
Caption: Key expected ¹H-¹H COSY correlations.
-
COSY Analysis: The COSY spectrum will establish the proton-proton coupling networks. Key expected correlations include:
-
The NH proton to the protons on C-4.
-
The protons on C-6 to the protons on C-7.
-
The protons on C-9 to the protons on C-10.
-
Caption: Key expected ¹H-¹³C HSQC correlations.
-
HSQC Analysis: The HSQC spectrum will definitively link each proton signal to its directly attached carbon. This allows for the confident assignment of the carbon signals for C-4, C-6, C-7, C-9, and C-10 based on the proton assignments.
Caption: Key expected ¹H-¹³C HMBC correlations for confirming the spiro-center.
-
HMBC Analysis: The HMBC spectrum is the final and most critical piece of the puzzle. It will establish the connectivity across the quaternary spiro-carbon (C-5). Key expected long-range correlations include:
-
The protons on C-4 should show a correlation to the carbonyl carbon (C-2) and the spiro carbon (C-5).
-
The protons on C-6 and C-10 should show correlations to the spiro carbon (C-5).
-
These correlations will unequivocally confirm the spirocyclic junction and the overall framework of the molecule.
-
Conclusion
By systematically applying this comprehensive suite of NMR experiments and following a logical, self-validating data interpretation strategy, researchers can confidently and unequivocally confirm the structure of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. This rigorous approach not only ensures the accuracy of the reported chemical entity but also provides a robust framework for the structural elucidation of other complex heterocyclic molecules. The synergy between 1D and 2D NMR techniques, guided by predicted spectral data, exemplifies the power of modern spectroscopy in advancing chemical and pharmaceutical research.
References
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 26, 2026, from [Link]]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved February 26, 2026, from [Link].
-
Chemistry Notes. (2022, December 22). DEPT Spectra: 3 Easy tricks for Interpretation, examples. Retrieved February 26, 2026, from [Link].
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 26, 2026, from [Link].
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved February 26, 2026, from [Link].
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 3,8-Dioxa-1-azaspiro[4.5]decan-2-one presents unique opportunities in drug discovery and development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Chemical Profile
A thorough understanding of the inherent risks associated with a chemical is the cornerstone of safe laboratory practice. Based on available data, 3,8-Dioxa-1-azaspiro[4.5]decan-2-one is classified with the following hazards:
| Identifier | Value | Source |
| IUPAC Name | 3,8-dioxa-1-azaspiro[4.5]decan-2-one | [1] |
| CAS Number | 1497905-45-9 | [1] |
| Molecular Formula | C7H11NO3 | [1] |
| Molecular Weight | 157.17 g/mol | [1] |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
The primary routes of exposure are ingestion and eye contact. The precautionary statement P260 ("Do not breathe dust/fume/gas/mist/vapours/spray") also suggests that inhalation of airborne particles should be avoided, indicating that this compound should be handled with appropriate respiratory protection, especially when in a powdered form.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3,8-Dioxa-1-azaspiro[4.5]decan-2-one. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. In situations with a risk of splashing, a face shield must be worn in addition to safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin/Body | A standard laboratory coat, fully buttoned, is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron over the lab coat. | Prevents contact of the chemical with skin and clothing.[2][3] |
| Hands | Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination occurs. | Prevents skin absorption and irritation.[2] |
| Respiratory | All handling of solid and solutions of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling dust or aerosols.[4][5] |
Operational Workflow for Safe Handling
Caption: Workflow for the safe handling of 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: If it is safe to do so, don the appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and absorb the liquid.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and Environmental Health & Safety (EH&S) department.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[1] Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
Waste Segregation and Labeling:
-
All waste containing 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, including contaminated PPE and absorbent materials, must be collected in a designated, leak-proof, and chemically compatible container.[4]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3,8-Dioxa-1-azaspiro[4.5]decan-2-one," and a description of the contents (e.g., solid waste, liquid waste in a specific solvent).[4]
Caption: Waste disposal workflow for 3,8-Dioxa-1-azaspiro[4.5]decan-2-one.
Disposal Procedure:
-
Containerization: Collect all waste in the appropriately labeled container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.[4]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[4] Adherence to all local, state, and federal regulations is mandatory.
By adhering to these guidelines, researchers can confidently and safely work with 3,8-Dioxa-1-azaspiro[4.5]decan-2-one, fostering a secure environment for scientific advancement.
References
- Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals - Benchchem.
- Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one - Benchchem.
- 3,8-dioxa-1-azaspiro[4.5]decan-2-one - Fluorochem.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
